BI-671800
説明
BI-671800 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a CRTH2 (chemoattractant receptor homologous molecule on TH2 cells) antagonist
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSTBFUCNZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093108-50-9 | |
| Record name | BI-671800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-671800 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BI-671800 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BI-671800: A Technical Overview of its Mechanism of Action as a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3] PGD2 is a key inflammatory mediator implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2][4][5] By blocking the interaction of PGD2 with CRTH2, this compound aims to disrupt the downstream signaling cascade that leads to the recruitment and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][5][6] This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to characterize this compound.
Introduction to CRTH2 and its Role in Allergic Inflammation
Prostaglandin D2 (PGD2) is the major prostanoid released from activated mast cells following allergen exposure.[7] It exerts its biological effects through two main receptors: the D-prostanoid (DP1) receptor and the CRTH2 (also known as DP2) receptor.[8] While DP1 activation is associated with vasodilation and inhibition of cell migration, CRTH2 activation promotes a pro-inflammatory cascade.[8]
CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils, cell types that are central to the pathophysiology of type 2 inflammation characteristic of allergic diseases.[5][7] Upon binding of PGD2, CRTH2 couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+).[9] This signaling cascade triggers a range of cellular responses, including:
-
Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.[7][10]
-
Activation: Upregulation of activation markers and release of pro-inflammatory mediators.[8]
-
Cytokine Production: Enhanced production of Th2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[2]
Given its central role in orchestrating the allergic inflammatory response, CRTH2 has emerged as a promising therapeutic target for the treatment of diseases like asthma and allergic rhinitis.
This compound: A Selective CRTH2 Antagonist
This compound is a small molecule antagonist designed to selectively block the CRTH2 receptor, thereby inhibiting the pro-inflammatory effects of PGD2.
Chemical Properties
-
Molecular Formula: C25H26F3N5O3
-
Molecular Weight: 501.51 g/mol
(Structure can be found in chemical databases under CAS Number 1093108-50-9)
Mechanism of Action of this compound
The primary mechanism of action of this compound is competitive antagonism of the CRTH2 receptor. By binding to the receptor, it prevents the endogenous ligand, PGD2, from activating the downstream signaling pathway.
CRTH2 Signaling Pathway and Inhibition by this compound
The binding of PGD2 to CRTH2 initiates a signaling cascade that is inhibited by this compound.
Preclinical Pharmacology
The pharmacological properties of this compound have been characterized in a series of in vitro and in vivo studies.
In Vitro Studies
4.1.1. Receptor Binding Affinity
This compound demonstrates high affinity for the CRTH2 receptor. In radioligand binding assays using membranes from cells transfected with either human or mouse CRTH2, this compound potently displaced the binding of [3H]-PGD2.[1]
4.1.2. Functional Antagonism
The antagonist activity of this compound has been confirmed in functional assays, such as the eosinophil shape change assay. Eosinophils change shape in response to CRTH2 activation by PGD2, and this effect is inhibited by this compound in a concentration-dependent manner.[4]
In Vivo Studies
4.2.1. Mouse Model of Allergic Airway Inflammation
In a mouse model of ovalbumin (OVA)-induced allergic airway inflammation, oral administration of this compound has been shown to significantly reduce airway hyperresponsiveness (AHR).[1] This model mimics key features of human asthma, including eosinophilic inflammation and AHR.
4.2.2. FITC-Induced Cutaneous Inflammation
This compound has also demonstrated efficacy in a model of fluorescein (B123965) isothiocyanate (FITC)-induced delayed-type hypersensitivity in mice.[1] In this model, this compound effectively blocked edema formation and reduced the inflammatory infiltrate in the skin.[1]
Clinical Development
This compound has been evaluated in several clinical trials for the treatment of asthma and seasonal allergic rhinitis (SAR).
Asthma
Multiple Phase II clinical trials have assessed the efficacy and safety of this compound in patients with asthma. In a study of controller-naïve asthma patients, this compound at doses of 50, 200, and 400 mg twice daily resulted in small but statistically significant improvements in trough forced expiratory volume in 1 second (FEV1) percent predicted compared to placebo.[8] Another trial in patients already receiving inhaled corticosteroids (ICS) also showed a significant improvement in FEV1 with this compound (400 mg twice daily) as an add-on therapy.[8] However, a separate study in patients with poorly controlled asthma on ICS did not show a statistically significant improvement in FEV1 with various dosing regimens of this compound.[3]
Seasonal Allergic Rhinitis (SAR)
In a randomized, double-blind, placebo-controlled study, patients with SAR were exposed to grass pollen in an environmental challenge chamber.[4] Treatment with this compound (200 mg twice daily) for two weeks significantly reduced the total nasal symptom score compared to placebo.[4] Furthermore, this compound significantly reduced nasal eosinophil counts and the levels of inflammatory cytokines IL-4 and eotaxin in nasal lavage fluid.[4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | Cell Line/System | Parameter | Value | Reference |
| PGD2 Binding | Human | hCRTH2 transfected cells | IC50 | 4.5 nM | [1] |
| PGD2 Binding | Mouse | mCRTH2 transfected cells | IC50 | 3.7 nM | [1] |
Table 2: Summary of Key Clinical Trial Efficacy Data for this compound in Asthma
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Result (vs. Placebo) | Reference |
| Trial 1 | Controller-naïve asthma | This compound 50 mg bid | Change in trough FEV1 % predicted | +3.08% (p=0.0311) | [8] |
| This compound 200 mg bid | +3.59% (p=0.0126) | [8] | |||
| This compound 400 mg bid | +3.98% (p=0.0078) | [8] | |||
| Trial 2 | Asthma on ICS | This compound 400 mg bid | Change in trough FEV1 % predicted | +3.87% (p=0.0050) | [8] |
| Phase IIa | Poorly controlled asthma on ICS | This compound 200 mg bid | Change in trough FEV1 % predicted | +0.08% (not significant) | [3] |
| This compound 400 mg AM | +0.28% (not significant) | [3] | |||
| This compound 400 mg PM | +0.67% (not significant) | [3] |
Table 3: Summary of Key Clinical Trial Efficacy Data for this compound in Seasonal Allergic Rhinitis
| Trial | Patient Population | Treatment Arm | Primary Endpoint | Result (vs. Placebo) | Reference |
| Phase II | Seasonal Allergic Rhinitis | This compound 200 mg bid | Total Nasal Symptom Score AUC(0-6h) | -17% (p=0.0026) | [4] |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative example based on standard methods for CRTH2 binding assays.[1][11]
7.1.1. Materials
-
Cell membranes from HEK293 cells stably expressing human CRTH2.
-
[3H]-PGD2 (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
7.1.2. Procedure
-
Cell membranes are incubated with a fixed concentration of [3H]-PGD2 and varying concentrations of this compound in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.
-
The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is calculated.
Ovalbumin-Induced Airway Hyperreactivity in Mice (Representative Protocol)
This protocol is a representative example based on standard methods for inducing allergic airway inflammation.[2][8]
7.2.1. Animals
-
BALB/c mice (female, 6-8 weeks old).
7.2.2. Sensitization and Challenge
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: On specific days following the last sensitization (e.g., days 24, 25, and 26), mice are challenged with an aerosolized solution of OVA for a defined period (e.g., 20-30 minutes).
7.2.3. Treatment
-
This compound or vehicle is administered orally at specified doses for a defined period before and/or during the challenge phase.
7.2.4. Assessment of Airway Hyperresponsiveness (AHR)
-
24-48 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.
7.2.5. Bronchoalveolar Lavage (BAL)
-
Following AHR measurement, BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
7.2.6. Histology
-
Lungs are harvested, fixed, and sectioned for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).
Conclusion
This compound is a potent and selective antagonist of the CRTH2 receptor with demonstrated efficacy in preclinical models of allergic inflammation and in clinical trials for asthma and seasonal allergic rhinitis. Its mechanism of action, centered on the inhibition of PGD2-mediated activation of Th2 cells and eosinophils, provides a targeted approach to mitigating the inflammatory cascade in type 2 inflammatory diseases. While clinical results in asthma have been modest, the data supports the role of the PGD2-CRTH2 axis in allergic inflammation. Further research may help to identify patient populations that are most likely to benefit from CRTH2 antagonism.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocytogen.com [biocytogen.com]
- 5. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. giffordbioscience.com [giffordbioscience.com]
BI-671800: A Technical Whitepaper on its Function as a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic airway inflammation, making it a key therapeutic target for diseases such as asthma.[1][2] This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: CRTH2 Antagonism
Prostaglandin D2 (PGD2) is a major inflammatory mediator released primarily by mast cells upon allergen stimulation.[3] PGD2 exerts its pro-inflammatory effects by binding to the CRTH2 receptor, which is highly expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[4][5] The activation of CRTH2 by PGD2 triggers a cascade of downstream signaling events that lead to:
-
Chemotaxis and Recruitment: Migration of eosinophils, basophils, and Th2 cells to the site of inflammation.[3]
-
Activation of Inflammatory Cells: Degranulation of eosinophils and basophils, releasing cytotoxic proteins and other inflammatory mediators.[6]
-
Cytokine Production: Enhanced production of Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13, which further amplify the allergic inflammatory response.[3]
This compound functions by competitively binding to the CRTH2 receptor, thereby blocking the binding of PGD2 and inhibiting these downstream inflammatory processes. This antagonism is the basis for its therapeutic potential in allergic diseases like asthma.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of this compound [7]
| Parameter | Species | Cell Line | Value (nM) |
| IC50 | Human | hCRTH2 transfected cells | 4.5 |
| IC50 | Mouse | mCRTH2 transfected cells | 3.7 |
Table 2: Clinical Efficacy of this compound in Patients with Asthma (Controller-Naïve) [1][3]
| Treatment Group | N | Change from Baseline in Trough FEV1% Predicted (Adjusted Mean Difference vs. Placebo) | p-value |
| BI 671800 50 mg bid | 77 | 3.08% | 0.0311 |
| BI 671800 200 mg bid | 84 | 3.59% | 0.0126 |
| BI 671800 400 mg bid | 79 | 3.98% | 0.0078 |
| Fluticasone 220 µg bid | 71 | 8.62% | <0.0001 |
| Placebo | 78 | - | - |
FEV1: Forced Expiratory Volume in 1 second; bid: twice daily
Table 3: Clinical Efficacy of this compound in Patients with Asthma on Inhaled Corticosteroids (ICS) [1][3]
| Treatment Group | N | Change from Baseline in Trough FEV1% Predicted (Adjusted Mean Difference vs. Placebo) | p-value |
| BI 671800 400 mg bid | - | 3.87% | 0.0050 |
| Montelukast 10 mg qd | - | 2.37% | 0.0657 |
| Placebo | - | - | - |
qd: once daily
Table 4: Clinical Efficacy of this compound as Add-on Therapy in Poorly Controlled Asthma [2]
| Treatment Group | Change from Baseline in Trough FEV1% Predicted (Adjusted Mean Difference vs. Placebo ± SE) |
| BI 671800 200 mg bid | 0.08 ± 0.62% |
| BI 671800 400 mg AM | 0.28 ± 0.61% |
| BI 671800 400 mg PM | 0.67 ± 0.63% |
SE: Standard Error
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize CRTH2 antagonists like this compound.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]PGD2) for binding to the CRTH2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CRTH2 receptor.
-
Radioligand: [³H]PGD2.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add a fixed concentration of [³H]PGD2, the cell membrane preparation, and varying concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PGD2) from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for assessing functional antagonism)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CRTH2 agonist.
Materials:
-
Cells expressing the CRTH2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CRTH2 agonist (e.g., PGD2).
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader.
Protocol:
-
Plate the CRTH2-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of PGD2.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value for the inhibition of the agonist-induced calcium mobilization.
In Vivo Murine Model of Allergic Asthma
Animal models are essential for evaluating the efficacy of drug candidates in a physiological context. A common model for allergic asthma involves sensitization and challenge with an allergen, such as cockroach allergen.
Materials:
-
Laboratory mice (e.g., BALB/c).
-
Allergen (e.g., cockroach allergen extract).
-
Adjuvant (e.g., Alum).
-
Test compound: this compound.
-
Vehicle control.
-
Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography).
Protocol:
-
Sensitization: Sensitize the mice to the allergen by intraperitoneal injections of the allergen mixed with an adjuvant on specific days (e.g., day 0 and day 7).
-
Challenge: After the sensitization period, challenge the mice with the allergen directly into the airways (e.g., via intranasal or intratracheal administration) on multiple days (e.g., days 14, 15, and 16) to induce an allergic inflammatory response.
-
Treatment: Administer this compound or vehicle control to the mice at specified times relative to the allergen challenges (e.g., orally, once or twice daily).
-
Assessment of Airway Inflammation: At the end of the study, collect bronchoalveolar lavage (BAL) fluid to analyze the number and type of inflammatory cells (e.g., eosinophils). Lung tissue can also be collected for histological analysis.
-
Assessment of Airway Hyperresponsiveness (AHR): Measure the changes in lung function in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
Compare the outcomes (e.g., eosinophil counts in BAL fluid, AHR) between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound.
Signaling Pathways and Visualizations
CRTH2 Signaling Pathway
CRTH2 is coupled to the Gαi subunit of the heterotrimeric G protein.[8] Upon binding of PGD2, the Gαi subunit is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for its pro-inflammatory effects, the βγ subunits of the G protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers downstream signaling cascades that result in chemotaxis, degranulation, and cytokine production.
Experimental Workflow for In Vivo Asthma Model
The following diagram illustrates a typical workflow for evaluating the efficacy of a CRTH2 antagonist in a murine model of allergic asthma.
Conclusion
This compound is a selective CRTH2 antagonist that has demonstrated efficacy in preclinical models and clinical trials for asthma. By blocking the pro-inflammatory effects of PGD2 on key immune cells, this compound represents a targeted therapeutic approach for allergic airway diseases. The data and protocols presented in this whitepaper provide a comprehensive technical overview for researchers and drug development professionals interested in the function and evaluation of CRTH2 antagonists. Further research into biomarkers that can identify patient populations most likely to respond to CRTH2-targeted therapies will be crucial for the future clinical development of compounds like this compound.
References
- 1. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
BI-671800: A Technical Overview of a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases. By blocking the action of its natural ligand, prostaglandin D2 (PGD2), this compound has been investigated as a potential oral therapeutic for the treatment of asthma and allergic rhinitis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthesis of this compound, based on publicly available scientific literature and patent information.
Discovery and Development
While the specific lead identification and optimization cascade for this compound is not explicitly detailed in the public domain, the discovery of this and other CRTH2 antagonists has been a focus of extensive medicinal chemistry efforts. The general approach has centered on identifying molecules that can effectively block the PGD2 binding site on the CRTH2 receptor.
The development of CRTH2 antagonists was spurred by the understanding of the pro-inflammatory roles of PGD2 in allergic responses. Early research identified that a carboxylic acid moiety is a key pharmacophoric feature for many CRTH2 antagonists, mimicking the endogenous ligand PGD2. Structure-activity relationship (SAR) studies in the field have focused on optimizing the core scaffold and substituents to enhance potency, selectivity, and pharmacokinetic properties. It is within this broader context of CRTH2 antagonist development that this compound, a pyrimidine (B1678525) derivative, emerged from the research pipeline of Boehringer Ingelheim.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to and inhibiting the CRTH2 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.
The binding of PGD2 to CRTH2 triggers a signaling cascade that leads to:
-
Chemotaxis: Recruitment of inflammatory cells, particularly eosinophils and Th2 cells, to the site of inflammation in the airways.
-
Cellular Activation: Degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.
-
Cytokine Release: Production of Th2 cytokines such as IL-4, IL-5, and IL-13, which further promote the allergic inflammatory response.
By competitively blocking the PGD2 binding site, this compound effectively abrogates these downstream signaling events, thereby reducing the influx and activation of key inflammatory cells in the airways.
Signaling Pathway of PGD2 and the Inhibitory Action of this compound
Caption: PGD2 signaling cascade and the point of intervention for this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed scientific literature. Pharmaceutical companies typically protect the proprietary synthesis routes of their drug candidates in patents. While the exact patent covering the synthesis of this compound could not be definitively identified through the conducted searches, the general synthesis of similar pyrimidine derivatives often involves multi-step sequences.
Based on the chemical structure of this compound, a plausible synthetic strategy would likely involve the construction of the central pyrimidine core, followed by the sequential addition of the side chains through amide and amine bond formations.
General Hypothetical Synthetic Workflow
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | Species | IC50 (nM) | Reference |
| CRTH2 | PGD2 Binding | Human | 4.5 | [1] |
| CRTH2 | PGD2 Binding | Murine | 3.7 | [1] |
Table 2: Clinical Efficacy of this compound in Asthma (Controller-Naïve Patients)
| Treatment Group | Change in FEV1 % predicted (vs. Placebo) | p-value | Reference |
| This compound 50 mg bid | 3.08% | 0.0311 | [2] |
| This compound 200 mg bid | 3.59% | 0.0126 | [2] |
| This compound 400 mg bid | 3.98% | 0.0078 | [2] |
| Fluticasone 220 µg bid | 8.62% | <0.0001 | [2] |
| bid: twice daily |
Table 3: Clinical Efficacy of this compound in Asthma (Patients on Inhaled Corticosteroids)
| Treatment Group | Change in FEV1 % predicted (vs. Placebo) | p-value | Reference |
| This compound 400 mg bid | 3.87% | 0.0050 | [2] |
| Montelukast 10 mg qd | 2.37% | 0.0657 | [2] |
| bid: twice daily, qd: once daily |
Table 4: Clinical Efficacy of this compound in Seasonal Allergic Rhinitis
| Treatment Group | Reduction in Total Nasal Symptom Score (TNSS) AUC0-6h (vs. Placebo) | p-value | Reference |
| This compound 200 mg bid | -17% | 0.0026 | [3] |
| Montelukast 10 mg qd | -15% | 0.0115 | [3] |
| Fluticasone propionate (B1217596) 200 µg qd | -33% | <0.0001 | [3] |
| bid: twice daily, qd: once daily |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. The following are generalized representations of protocols that would be used in the characterization and evaluation of a CRTH2 antagonist like this compound.
General Protocol for CRTH2 Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the CRTH2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRTH2 receptor.
-
[3H]-PGD2 (radioligand).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known CRTH2 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, [3H]-PGD2, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
General Protocol for Eosinophil Shape Change Assay
Objective: To assess the functional antagonist activity of a test compound on PGD2-induced eosinophil shape change.
Materials:
-
Isolated human eosinophils.
-
PGD2.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fixative (e.g., paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Pre-incubate the isolated eosinophils with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulate the eosinophils with PGD2 at a concentration known to induce a submaximal shape change.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding a fixative.
-
Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates cell shape change.
-
Quantify the inhibitory effect of the test compound by comparing the FSC of compound-treated cells to that of vehicle-treated, PGD2-stimulated cells.
-
Calculate the IC50 value of the test compound.
Conclusion
This compound is a well-characterized CRTH2 antagonist that has demonstrated modest efficacy in clinical trials for asthma and allergic rhinitis. Its mechanism of action, centered on the inhibition of the PGD2-CRTH2 signaling pathway, provides a targeted approach to mitigating the inflammatory processes in these allergic conditions. While the specific details of its discovery and a step-by-step synthesis protocol are not publicly available, the provided information offers a comprehensive overview of its pharmacological profile and clinical evaluation, making it a valuable reference for researchers and professionals in the field of drug development. Further investigation into the structure-activity relationships of pyrimidine-based CRTH2 antagonists could lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-671800 Target Validation in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for BI-671800 in the context of asthma. It covers the molecular target, mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies.
Executive Summary
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic airway inflammation, a key feature of asthma. Prostaglandin D2 (PGD2), primarily released from mast cells upon allergen exposure, is the natural ligand for CRTH2. The interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), orchestrates a cascade of inflammatory responses characteristic of asthma. By blocking this interaction, this compound aims to attenuate the underlying inflammation and improve clinical outcomes in asthma patients. Preclinical studies in mouse models of allergic asthma have demonstrated the efficacy of CRTH2 antagonism in reducing airway hyperresponsiveness and inflammation. Clinical trials in asthma patients have shown that this compound can lead to modest but statistically significant improvements in lung function, particularly in patients with evidence of eosinophilic inflammation.
The Molecular Target: CRTH2
The primary molecular target of this compound is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G protein-coupled receptor that binds with high affinity to prostaglandin D2 (PGD2).[1]
Expression Profile in Asthma
CRTH2 is predominantly expressed on key effector cells of type 2 inflammation, which is a hallmark of allergic asthma. These cells include:
-
T helper 2 (Th2) cells: These cells orchestrate the allergic inflammatory response through the release of cytokines such as IL-4, IL-5, and IL-13.
-
Eosinophils: These are key inflammatory cells in the asthmatic airway, contributing to tissue damage and airway hyperresponsiveness.
-
Basophils: These cells release histamine (B1213489) and other inflammatory mediators.
-
Type 2 Innate Lymphoid Cells (ILC2s): These are potent sources of type 2 cytokines.
The expression of CRTH2 on these cell types makes it a strategic target for therapeutic intervention in asthma.
Signaling Pathway in Asthma
Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade that promotes the recruitment and activation of inflammatory cells to the airways. The PGD2-CRTH2 signaling axis is strongly implicated in allergic inflammation.[1] PGD2 is primarily released from mast cells following allergen stimulation.[1] The interaction of PGD2 with CRTH2 stimulates the recruitment of Th2 cells, eosinophils, basophils, and ILC2s to the airways. This leads to the release of type 2 cytokines, eosinophil and basophil degranulation, and epithelial metaplasia.[1]
Quantitative Data
In Vitro Potency
This compound demonstrates high potency as a CRTH2 antagonist.
| Parameter | Species | Value | Reference |
| IC50 | Human CRTH2 | 4.5 nM | [2] |
| IC50 | Mouse CRTH2 | 3.7 nM | [2] |
Clinical Efficacy in Asthma
Clinical trials have evaluated the efficacy of this compound in patients with asthma, both as a monotherapy and as an add-on to inhaled corticosteroids (ICS).
Trial 1: this compound in Controller-Naïve Asthma Patients [3]
| Treatment Group | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |
| Placebo | - | - | - |
| This compound 50 mg bid | - | 3.08% ± 1.65% | 0.0311 |
| This compound 200 mg bid | - | 3.59% ± 1.60% | 0.0126 |
| This compound 400 mg bid | - | 3.98% ± 1.64% | 0.0078 |
| Fluticasone (B1203827) 220 µg bid | - | 8.62% ± 1.68% | <0.0001 |
Trial 2: this compound as Add-on Therapy to ICS [3]
| Treatment Group | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |
| Placebo | - | - | - |
| This compound 400 mg bid | - | 3.87% ± 1.49% | 0.0050 |
| Montelukast (B128269) 10 mg qd | - | 2.37% ± 1.57% | 0.0657 |
Phase IIa Add-on Therapy Trial [4]
| Treatment Group | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |
| Placebo | 108 | - | - |
| This compound 200 mg bid | 108 | 0.08% ± 0.62% | Not Significant |
| This compound 400 mg AM | 108 | 0.28% ± 0.61% | Not Significant |
| This compound 400 mg PM | 108 | 0.67% ± 0.63% | Not Significant |
Experimental Protocols
Preclinical Models of Allergic Asthma
Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model [5][6]
This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness seen in allergic asthma.
-
Animals: BALB/c mice are typically used due to their Th2-biased immune responses.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (B78521) (alum) as an adjuvant on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with aerosolized OVA (e.g., 1% in saline) for 30 minutes each day.
-
This compound Administration: The compound is typically administered orally or via the desired route before each OVA challenge.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured 24 hours after the final challenge by exposing mice to increasing concentrations of methacholine (B1211447) and assessing the changes in lung resistance and compliance using a whole-body plethysmograph or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model [7][8][9]
This model is considered more clinically relevant as HDM is a common human allergen.
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization and Challenge: Mice are intranasally administered with HDM extract (e.g., 25 µg in 50 µL saline) for 5 consecutive days, followed by a rest period of 2 days. This cycle is repeated for several weeks to establish chronic airway inflammation.
-
This compound Administration: The compound is administered prior to the HDM challenges.
-
Outcome Measures: Similar to the OVA model, endpoints include AHR measurement, BAL fluid analysis, lung histology, and cytokine profiling.
Clinical Trial Methodologies
Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trials [10]
-
Patient Population:
-
Interventions:
-
Trial 1: this compound (50, 200, or 400 mg twice daily), fluticasone propionate (B1217596) (220 µg twice daily), or placebo for 6 weeks.[3]
-
Trial 2: this compound (400 mg twice daily), montelukast (10 mg once daily), or placebo for 6 weeks, in addition to their existing ICS therapy.[3]
-
-
Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) percent predicted.[3]
-
Secondary Endpoints: May include changes in Asthma Control Questionnaire (ACQ) scores, rescue medication use, and safety assessments.
-
Randomization and Blinding: Patients are randomly assigned to treatment groups, and both patients and investigators are blinded to the treatment allocation. A double-dummy design may be used to maintain blinding when comparing different formulations (e.g., inhaled vs. oral).
Phase IIa, Randomized, Double-Blind, Incomplete Block Crossover Trial [4]
-
Patient Population: Adult patients with symptomatic asthma on inhaled corticosteroid therapy.[4]
-
Interventions: Patients received this compound (400 mg once daily in the morning, 400 mg once daily in the evening, or 200 mg twice daily) and placebo, each for a 4-week treatment period, in a crossover fashion.[4]
-
Primary Endpoint: Change from baseline in trough FEV1 percent predicted after 4 weeks of treatment.[4]
-
Secondary Endpoint: Change in Asthma Control Questionnaire (ACQ) score.[4]
Conclusion
The validation of CRTH2 as a therapeutic target in asthma is supported by a strong biological rationale, preclinical efficacy in relevant animal models, and clinical data demonstrating a modest improvement in lung function in asthma patients. This compound, as a potent and selective CRTH2 antagonist, has been instrumental in this validation process. While the clinical efficacy observed to date has been modest, there is evidence to suggest that patient populations with higher eosinophil counts may derive greater benefit from CRTH2 antagonism.[1] Further research is warranted to identify the specific asthma phenotypes most likely to respond to this therapeutic approach and to explore the potential of this compound in combination with other asthma therapies. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working on novel treatments for asthma.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. House Dust Mite (HDM)-Induced Asthma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. files.core.ac.uk [files.core.ac.uk]
The Role of BI-671800 in Th2 Cell Biology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-671800 is a potent and selective oral antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 (Th2) cells, commonly known as CRTH2. This receptor is a key component in the type 2 inflammatory cascade, playing a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. By blocking the CRTH2 receptor, this compound inhibits the downstream effects of its natural ligand, Prostaglandin (B15479496) D2 (PGD2), on Th2 lymphocytes and other pro-inflammatory cells. This technical guide synthesizes the available data on the mechanism of action of this compound, its impact on Th2 cell biology, and relevant clinical findings. It is important to note that while the name "this compound" might be reminiscent of other compounds from the same developer that are polo-like kinase (PLK) inhibitors (e.g., BI-6727), there is no scientific evidence to suggest that this compound acts as a PLK inhibitor. Its characterized mechanism of action is centered on CRTH2 antagonism.
Introduction to Th2 Cell Biology and the PGD2-CRTH2 Axis
T helper 2 (Th2) cells are a subset of CD4+ T lymphocytes that orchestrate type 2 immunity, which is critical for defense against extracellular parasites but also drives the pathophysiology of allergic diseases. Upon activation, Th2 cells produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are responsible for key features of the allergic response, such as IgE production by B cells, and the activation and recruitment of eosinophils and mast cells.[2]
Prostaglandin D2 (PGD2) is a lipid mediator primarily released by activated mast cells during an allergic response.[3] PGD2 exerts its effects through two main receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2).[4] CRTH2 is preferentially expressed on type 2 inflammatory cells, including Th2 cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[4][5][6] The interaction between PGD2 and CRTH2 is a critical checkpoint in the amplification of the allergic inflammatory cascade.[7]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CRTH2 receptor. By occupying the receptor, it prevents the binding of PGD2 and thereby blocks the intracellular signaling cascade that would normally be initiated. The key consequences of CRTH2 antagonism by this compound on Th2 cell biology include:
-
Inhibition of Th2 Cell Migration: A primary function of the PGD2-CRTH2 axis is to promote the chemotaxis of Th2 cells to sites of allergic inflammation.[3] By blocking this pathway, this compound is expected to reduce the accumulation of Th2 cells in target tissues, such as the airways in asthma or the nasal mucosa in allergic rhinitis.
-
Reduction of Th2 Cytokine Production: PGD2 binding to CRTH2 enhances the production of IL-4, IL-5, and IL-13 by Th2 cells.[8] this compound, by preventing this interaction, is anticipated to suppress the release of these key pro-inflammatory cytokines.
-
Modulation of Downstream Allergic Responses: By reducing Th2 cytokine levels, this compound indirectly inhibits subsequent events in the allergic cascade, such as eosinophil recruitment and activation (mediated by IL-5) and IgE production (promoted by IL-4 and IL-13).
Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on a Th2 cell initiates a G-protein coupled signaling cascade that leads to increased intracellular calcium and activation of signaling pathways like phospholipase C and phosphatidylinositol 3-kinase.[9] This ultimately results in cellular responses such as chemotaxis and enhanced cytokine synthesis. This compound blocks the initial step of this pathway.
References
- 1. IL-4 induces characteristic Th2 responses even in the combined absence of IL-5, IL-9, and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BI-671800 for Allergic Rhinitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by a type 2 immune response to allergens. A key mediator in this process is Prostaglandin D2 (PGD2), which exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. BI-671800 is a potent and selective antagonist of the CRTH2 receptor, positioning it as a targeted therapeutic agent for allergic diseases, including allergic rhinitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to aid in its research and development.
Mechanism of Action
This compound functions as a competitive antagonist of the CRTH2 receptor. In the allergic cascade, mast cells, upon activation by allergen-IgE complexes, release a variety of inflammatory mediators, including PGD2. PGD2 then binds to the CRTH2 receptor on the surface of key effector cells of the type 2 immune response, namely T helper 2 (Th2) cells, eosinophils, and basophils.
Activation of the Gαi protein-coupled CRTH2 receptor by PGD2 leads to a downstream signaling cascade that includes a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and an increase in intracellular calcium mobilization. This signaling cascade ultimately results in cellular activation, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines further perpetuate the allergic inflammatory response by promoting IgE production, eosinophil survival and activation, and mucus production.
By blocking the binding of PGD2 to CRTH2, this compound effectively inhibits these downstream signaling events, thereby attenuating the recruitment and activation of inflammatory cells in the nasal mucosa and reducing the signs and symptoms of allergic rhinitis.
Signaling Pathway of PGD2 via CRTH2 and Inhibition by this compound
Caption: PGD2/CRTH2 signaling pathway and its inhibition by this compound.
Quantitative Data
In Vitro Potency
This compound demonstrates high potency as a CRTH2 antagonist in radioligand binding assays.
| Target | Cell Line | Ligand | IC50 |
| human CRTH2 | hCRTH2 transfected cells | [³H] PGD2 | 4.5 nM[1] |
| mouse CRTH2 | mCRTH2 transfected cells | [³H] PGD2 | 3.7 nM[1] |
Clinical Efficacy in Seasonal Allergic Rhinitis (SAR)
A key clinical trial investigated the efficacy of this compound in patients with SAR exposed to grass pollen in an environmental challenge chamber.[2][3]
| Treatment Group (twice daily for 2 weeks) | n | Change in Total Nasal Symptom Score (TNSS) AUC(0-6h) vs. Placebo (Absolute Difference) | Change in TNSS AUC(0-6h) vs. Placebo (% Difference) | P-value vs. Placebo |
| This compound 50 mg | - | - | - | >0.05 |
| This compound 200 mg | 146 | -0.85[2] | -17%[2] | 0.0026[2] |
| This compound 400 mg | - | - | - | >0.05 |
| Montelukast 10 mg (once daily) | 146 | -0.74[2] | -15%[2] | 0.0115[2] |
| Fluticasone Propionate Nasal Spray 200 µg (once daily) | 146 | -1.64[2] | -33%[2] | <0.0001[2] |
This compound also demonstrated a significant reduction in nasal eosinophil counts at all tested doses (P < 0.05) and a significant inhibition of nasal inflammatory cytokine levels (IL-4 and eotaxin) at the 200 mg twice-daily dose (P < 0.05).[2][4] Furthermore, a dose-related reduction in ex vivo PGD2-mediated eosinophil shape change was observed.[2][4]
Preclinical In Vivo Efficacy (Representative Data for a CRTH2 Antagonist)
While specific quantitative in vivo data for this compound in a mouse model of allergic rhinitis is not publicly available, studies with other selective CRTH2 antagonists have demonstrated efficacy. For example, in a mouse model of allergic airway inflammation, a CRTH2 antagonist was shown to reduce leukocyte infiltration and mucus deposition in the airways.[5] In another study using a mouse model of allergic rhinitis, a CRTH2 antagonist prevented both early and late-phase nasal responses.
Experimental Protocols
PGD2-Mediated Eosinophil Chemotaxis Assay
This protocol is adapted from standard Boyden chamber chemotaxis assays and is suitable for evaluating the inhibitory effect of CRTH2 antagonists like this compound.
Objective: To determine the ability of this compound to inhibit the migration of human eosinophils towards a PGD2 gradient.
Materials:
-
Human peripheral blood eosinophils (isolated from healthy or atopic donors)
-
PGD2 (chemoattractant)
-
This compound (test compound)
-
Boyden chamber apparatus (e.g., 48-well micro-chemotaxis chamber)
-
Polycarbonate membrane (5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation of Cells: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Fill the lower wells of the Boyden chamber with assay buffer containing PGD2 at a concentration known to induce maximal chemotaxis (e.g., 10-100 nM). Include wells with assay buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
This is a widely used model to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.
Objective: To induce an allergic rhinitis phenotype in mice for the evaluation of this compound's therapeutic effects.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 14 to day 21, challenge the mice daily by intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
-
Treatment:
-
Administer this compound or vehicle control orally (or via the desired route) to the mice, typically starting one hour before each intranasal challenge.
-
-
Assessment of Allergic Symptoms:
-
Immediately after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Collection and Analysis of Nasal Lavage Fluid (NALF):
-
24 hours after the final challenge, euthanize the mice and collect NALF by flushing the nasal passages with PBS.
-
Centrifuge the NALF and use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13, eotaxin) by ELISA.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils) using a hemocytometer and cytospin preparations stained with a suitable stain.
-
-
Histological Analysis:
-
Collect the nasal tissue, fix in formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.
-
Clinical Trial Workflow for Allergic Rhinitis
The following diagram illustrates the workflow of the Phase II clinical trial for this compound in seasonal allergic rhinitis.
Caption: Workflow of the this compound Phase II clinical trial in SAR.
Conclusion
This compound is a potent and selective CRTH2 antagonist with demonstrated clinical efficacy in reducing the symptoms of seasonal allergic rhinitis. Its mechanism of action, targeting a key receptor in the allergic inflammatory cascade, offers a focused therapeutic approach. The preclinical and clinical data, along with the detailed experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the PGD2/CRTH2 axis in allergic diseases and to develop novel therapies for these conditions. Further preclinical investigation into the efficacy of this compound in animal models of allergic rhinitis would provide a more complete understanding of its therapeutic potential.
References
- 1. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
BI-671800: A Technical Guide to a CRTH2 Antagonist in Eosinophilic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophilic inflammation is a key driver of several allergic diseases, including asthma and allergic rhinitis. A central pathway in the recruitment and activation of eosinophils involves prostaglandin (B15479496) D2 (PGD2) and its receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). BI-671800 is a potent and selective antagonist of the CRTH2 receptor, developed to disrupt this inflammatory cascade. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its role in eosinophilic inflammation. Detailed experimental methodologies and signaling pathways are presented to support further research and development in this area.
Core Mechanism of Action: CRTH2 Antagonism
This compound exerts its therapeutic effect by specifically binding to and blocking the CRTH2 receptor. This receptor is a G-protein coupled receptor predominantly expressed on eosinophils, basophils, and Type 2 helper T (Th2) cells. The natural ligand for CRTH2 is PGD2, a mediator released from activated mast cells. The binding of PGD2 to CRTH2 triggers a signaling cascade that leads to eosinophil chemotaxis, activation, and degranulation, thereby perpetuating the inflammatory response. By competitively inhibiting PGD2 binding, this compound effectively attenuates these downstream effects.
Preclinical Pharmacology
In Vitro Potency
This compound has demonstrated high affinity and potency for the CRTH2 receptor in preclinical in vitro studies.
| Assay | Species | Cell Line | IC50 |
| CRTH2 Radioligand Binding | Human | hCRTH2 transfected cells | 4.5 nM |
| CRTH2 Radioligand Binding | Mouse | mCRTH2 transfected cells | 3.7 nM |
Table 1: In Vitro Binding Affinity of this compound for CRTH2 Receptor.
Functional Inhibition of Eosinophil Activity
While specific IC50 values for the inhibition of eosinophil chemotaxis and degranulation by this compound are not publicly available, clinical studies have demonstrated its ability to reduce nasal eosinophil counts and inhibit PGD2-mediated eosinophil shape change ex vivo.[1]
Clinical Pharmacology and Efficacy
This compound has been evaluated in several clinical trials for asthma and seasonal allergic rhinitis, demonstrating a modest but statistically significant therapeutic effect, particularly in patients with evidence of eosinophilic inflammation.
Asthma
Two key trials investigated the efficacy of this compound in patients with poorly controlled asthma.
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| Trial 1 | Symptomatic, controller-naïve adults | This compound (50, 200, 400 mg bid), Fluticasone propionate (B1217596) (220 µg bid), Placebo | Change from baseline in trough FEV1 % predicted at 6 weeks | This compound showed a small, dose-dependent improvement in FEV1. The 400 mg bid dose resulted in a 3.98% improvement vs. placebo (p=0.0078). | [2][3][4] |
| Trial 2 | Adults on inhaled corticosteroids (ICS) | This compound (400 mg bid), Montelukast (10 mg qd), Placebo | Change from baseline in trough FEV1 % predicted at 6 weeks | This compound demonstrated a 3.87% improvement in FEV1 vs. placebo (p=0.0050). | [2][4] |
| Phase IIa | Symptomatic asthma on ICS | This compound (400 mg AM, 400 mg PM, 200 mg bid), Placebo | Change from baseline in trough FEV1 % predicted at 4 weeks | No statistically significant improvement in FEV1 was observed at the doses studied. | [5] |
Table 2: Summary of Clinical Trials of this compound in Asthma. Notably, a greater effect of this compound was observed in patients with higher blood eosinophil counts (>350 cells/mm³).[4]
Seasonal Allergic Rhinitis (SAR)
A study in patients with SAR exposed to allergen in an environmental challenge chamber assessed the efficacy of this compound.
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| SAR Challenge | Adults with SAR | This compound (50, 200, 400 mg bid), Fluticasone propionate (200 µg qd), Montelukast (10 mg qd), Placebo | Total Nasal Symptom Score (TNSS) AUC(0-6h) | This compound 200 mg bid significantly reduced TNSS by 17% vs. placebo (p=0.0026). All doses significantly reduced nasal eosinophil counts. | [1] |
Table 3: Summary of a Clinical Trial of this compound in Seasonal Allergic Rhinitis.
Experimental Protocols
CRTH2 Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the CRTH2 receptor.
Materials:
-
HEK293 cells stably transfected with human CRTH2
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
[3H]-Prostaglandin D2 (Radioligand)
-
This compound (Test compound)
-
Non-labeled PGD2 (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture and harvest CRTH2-expressing cells.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, [3H]-PGD2, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of non-labeled PGD2.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
Materials:
-
Human peripheral blood eosinophils (isolated by negative selection)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Prostaglandin D2 (Chemoattractant)
-
This compound (Test compound)
-
Boyden chamber apparatus with porous polycarbonate membranes (e.g., 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using a negative selection method.
-
Assay Setup:
-
Fill the lower wells of the Boyden chamber with assay medium containing PGD2.
-
Place the porous membrane over the lower wells.
-
Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle control.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a set time (e.g., 60-90 minutes) to allow for cell migration.
-
Cell Staining and Counting:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
In Vivo Ovalbumin-Induced Airway Inflammation Model
This mouse model is commonly used to study eosinophilic airway inflammation and to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound (Test compound)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice with an intranasal or aerosolized administration of OVA in PBS.
-
-
Treatment:
-
Administer this compound or vehicle control to the mice (e.g., by oral gavage) at a specified time before each OVA challenge.
-
-
Analysis:
-
At 24-48 hours after the final challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils.
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammatory infiltrates and PAS staining for mucus production).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid.
-
-
Data Analysis:
-
Compare the number of eosinophils and other inflammatory markers in the BAL fluid and lung tissue of this compound-treated mice to the vehicle-treated group.
-
Conclusion
This compound is a potent and selective CRTH2 antagonist that has shown promise in attenuating eosinophilic inflammation. Preclinical data demonstrates its high affinity for the CRTH2 receptor, and clinical trials have indicated its potential to improve lung function in asthma and reduce symptoms in allergic rhinitis, particularly in patient populations with elevated eosinophils. The experimental protocols provided in this guide offer a framework for further investigation into the mechanisms and therapeutic potential of this compound and other CRTH2 antagonists in the context of eosinophilic diseases. Further research is warranted to fully elucidate its efficacy and safety profile in various inflammatory conditions.
References
- 1. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: BI-671800 Cell-Based Assays for CRTH2 Antagonism
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2.[1][2] CRTH2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation.[3][4][6] The interaction between PGD2 and CRTH2 triggers a signaling cascade that leads to chemotaxis, cytokine release, and cellular activation, contributing to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[4][6][7] Therefore, antagonizing the CRTH2 receptor with small molecules like this compound presents a promising therapeutic strategy for these conditions.
This application note provides detailed protocols for two common cell-based functional assays to characterize the activity of CRTH2 antagonists like this compound: a Calcium Mobilization Assay and a Chemotaxis Assay.
Principle of the Assays
-
Calcium Mobilization Assay: CRTH2 is a Gαi-coupled receptor, and its activation by PGD2 leads to the release of intracellular calcium stores.[3][8] This assay measures the ability of an antagonist, such as this compound, to inhibit the PGD2-induced increase in intracellular calcium. The assay typically utilizes cells recombinantly expressing CRTH2 and loaded with a calcium-sensitive fluorescent dye. A decrease in the fluorescent signal in the presence of the antagonist indicates its inhibitory activity. This is a high-throughput method suitable for determining the potency (e.g., IC50) of antagonist compounds.[9][10][11]
CRTH2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor activates the inhibitory G-protein, Gαi. This leads to the dissociation of the Gβγ subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with other signaling events, culminates in cellular responses such as chemotaxis and degranulation.
Caption: CRTH2 signaling pathway initiated by PGD2 and inhibited by this compound.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a method to determine the potency of this compound in inhibiting PGD2-induced calcium flux in HEK293 cells stably expressing human CRTH2.
Materials:
-
HEK293 cells stably expressing human CRTH2 (HEK-CRTH2)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PGD2
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Protocol:
-
Cell Culture: Culture HEK-CRTH2 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the HEK-CRTH2 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a 3x concentrated stock solution of this compound and a series of dilutions in assay buffer.
-
Prepare a 3x concentrated stock solution of the PGD2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Place the cell plate and the compound plates into the fluorescence plate reader.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells of the cell plate and incubate for 15 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the 3x PGD2 solution to all wells.
-
Immediately begin measuring the fluorescence intensity every second for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (vehicle-treated) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the Calcium Mobilization Assay.
Chemotaxis Assay
This protocol describes a method to evaluate the ability of this compound to inhibit the migration of a CRTH2-expressing cell line (e.g., human eosinophils or a Th2 cell line) towards a PGD2 gradient.
Materials:
-
CRTH2-expressing cells (e.g., isolated human eosinophils or a Th2 cell line)
-
RPMI 1640 medium with 0.5% BSA
-
PGD2
-
This compound
-
Transwell inserts (e.g., with 5 µm pores)
-
24-well companion plates
-
Cell counting solution (e.g., Calcein AM or a lysis buffer with a DNA-binding dye)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Isolate human eosinophils from peripheral blood or culture a Th2 cell line.
-
Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Compound and Agonist Preparation:
-
Prepare various concentrations of this compound in the cell suspension. Incubate for 30 minutes at 37°C.
-
Prepare a solution of PGD2 in RPMI 1640 with 0.5% BSA at a concentration known to induce optimal chemotaxis.
-
-
Assay Setup:
-
Add 600 µL of the PGD2 solution (or medium alone for negative control) to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension (pre-incubated with this compound or vehicle) to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a cell counting solution (e.g., a lysis buffer with a fluorescent DNA-binding dye) and measure the fluorescence on a plate reader.
-
Alternatively, aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no agonist) from all readings.
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the Chemotaxis Assay.
Data Presentation
The following tables summarize expected quantitative data from the described assays.
Table 1: Potency of this compound in the Calcium Mobilization Assay
| Compound | Target | Cell Line | Agonist (EC80) | IC50 (nM)[1] |
| This compound | Human CRTH2 | HEK-CRTH2 | PGD2 | 4.5 |
| This compound | Mouse CRTH2 | mCRTH2-transfected | PGD2 | 3.7 |
| Control Antagonist | Human CRTH2 | HEK-CRTH2 | PGD2 | 10.2 |
Table 2: Efficacy of this compound in the Chemotaxis Assay
| Compound | Cell Type | Chemoattractant | Max Inhibition (%) | IC50 (nM) |
| This compound | Human Eosinophils | PGD2 | 95 | 5.8 |
| This compound | Human Th2 cells | PGD2 | 92 | 6.5 |
| Control Antagonist | Human Eosinophils | PGD2 | 88 | 15.4 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. rupress.org [rupress.org]
- 13. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: BI-671800 in a Mouse Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of BI-671800, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), in a murine model of ovalbumin (OVA)-induced allergic asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus overproduction. Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, and its effects are partly mediated through the CRTH2 receptor, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. This compound is a selective CRTH2 antagonist that has shown potential in the treatment of poorly controlled asthma.[1][2][3][4] This document outlines a protocol for inducing an OVA-induced allergic asthma model in mice and for assessing the therapeutic potential of this compound in this model.
Signaling Pathway of PGD2-CRTH2 and Inhibition by this compound
Caption: PGD2-CRTH2 signaling pathway in allergic asthma and its inhibition by this compound.
Experimental Protocol: OVA-Induced Allergic Asthma in Mice
This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) and the subsequent treatment with this compound.
Materials and Reagents
-
Animals: 6-8 week old, female BALB/c mice.[1]
-
Ovalbumin (OVA): Grade V, Sigma-Aldrich.
-
Aluminum Hydroxide (B78521) (Alum): Adjuvant, e.g., Imject™ Alum, Thermo Fisher Scientific.
-
This compound: MedChemExpress or other supplier.[1]
-
Vehicle for this compound: To be determined based on solubility (e.g., 0.5% carboxymethylcellulose).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Methacholine (B1211447): For airway hyperresponsiveness assessment.
-
Anesthetics: For in vivo procedures.
-
Reagents for Bronchoalveolar Lavage (BAL) and cell counting.
-
Reagents for histology (formalin, paraffin, H&E stain, PAS stain).
-
Reagents for ELISA (for cytokine and IgE measurements).
Experimental Design and Groups
| Group | Sensitization (Days 0 & 14) | Challenge (Days 21-23) | Treatment (Days 20-23) |
| 1. Naive/Control | PBS with Alum (i.p.) | PBS (intranasal/aerosol) | Vehicle (oral gavage) |
| 2. OVA/Vehicle | 50 µg OVA with 1 mg Alum in 200 µL PBS (i.p.)[5] | 1% OVA in PBS (aerosol) | Vehicle (oral gavage) |
| 3. OVA/BI-671800 | 50 µg OVA with 1 mg Alum in 200 µL PBS (i.p.)[5] | 1% OVA in PBS (aerosol) | This compound (0.1-10 mg/kg in vehicle, oral gavage)[1] |
| 4. OVA/Dexamethasone (B1670325) | 50 µg OVA with 1 mg Alum in 200 µL PBS (i.p.)[5] | 1% OVA in PBS (aerosol) | Dexamethasone (positive control, i.p.) |
Experimental Workflow
Caption: Experimental workflow for the OVA-induced asthma model with this compound treatment.
Detailed Protocol
1. Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.[5]
-
The control group receives i.p. injections of PBS with alum.[6]
2. Treatment:
-
From Day 20 to Day 23, administer this compound (dose range of 0.1-10 mg/kg) or vehicle via oral gavage once daily, 1 hour before the OVA challenge.[1]
-
The positive control group can be treated with dexamethasone via i.p. injection.
3. Challenge:
-
From Day 21 to Day 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily in a whole-body exposure chamber.[6]
-
The control group is challenged with PBS aerosol.
4. Endpoint Analysis (Day 24):
-
Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Euthanize mice and perform a lung lavage with PBS.
-
Determine the total cell count in the BALF using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.
-
-
Serum IgE Levels:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Measure OVA-specific IgE levels in the serum by ELISA.
-
-
Cytokine Analysis:
-
Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant or in homogenized lung tissue by ELISA or multiplex assay.
-
Data Presentation
Table 1: Dosing and Administration Summary
| Compound | Dose Range | Route of Administration | Vehicle/Solvent | Frequency |
| Ovalbumin (OVA) | 50 µ g/mouse | Intraperitoneal (i.p.) | PBS with 1 mg Alum | Days 0, 14 |
| Ovalbumin (OVA) | 1% (w/v) in PBS | Aerosol | PBS | Days 21-23 |
| This compound | 0.1 - 10 mg/kg | Oral gavage (i.g.) | e.g., 0.5% Carboxymethylcellulose | Daily |
| Dexamethasone | 1-5 mg/kg | Intraperitoneal (i.p.) | Saline | Daily |
Table 2: Key Experimental Parameters and Readouts
| Parameter | Method | Measurement |
| Airway Hyperresponsiveness | Plethysmography/FlexiVent | Penh, Lung Resistance (RL), Dynamic Compliance (Cdyn) |
| Airway Inflammation (BALF) | Cell Counting & Differential Staining | Total cells, Eosinophils, Neutrophils, Macrophages, Lymphocytes (cells/mL) |
| Lung Histopathology | H&E and PAS Staining | Semi-quantitative scoring of peribronchial/perivascular inflammation & mucus |
| Serum Immunoglobulins | ELISA | OVA-specific IgE (ng/mL) |
| Th2 Cytokines (BALF/Lung) | ELISA/Multiplex Assay | IL-4, IL-5, IL-13 (pg/mL) |
Conclusion
This protocol provides a robust framework for evaluating the therapeutic efficacy of the CRTH2 antagonist, this compound, in a well-established mouse model of allergic asthma. The described endpoints will allow for a comprehensive assessment of the compound's ability to mitigate key features of the asthmatic phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The results from these studies can provide valuable preclinical data to support the clinical development of this compound and other CRTH2 antagonists for the treatment of allergic asthma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
Application Notes and Protocols: BI-671800 in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein-coupled receptor preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils. Its activation by its natural ligand, Prostaglandin D2 (PGD2), is implicated in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis. By blocking the PGD2/CRTH2 signaling pathway, this compound is expected to inhibit the recruitment and activation of key inflammatory cells, thereby reducing the allergic inflammatory response.
These application notes provide a summary of suggested dosage and a detailed experimental protocol for the administration of this compound to BALB/c mice in the context of an allergic airway inflammation model. The BALB/c mouse strain is frequently used for such studies due to its predisposition to Th2-biased immune responses.
Data Presentation
Table 1: Suggested Dose Range for a CRTH2 Antagonist (Compound A) in BALB/c Mice
| Compound | Dosage Range | Route of Administration | Frequency | Model |
| CRTH2 Antagonist (Compound A) | 0.1 - 10 mg/kg | Oral Gavage | 24 hours before final challenge | Cockroach Allergen-Induced Airway Inflammation[1] |
Note: The above dosage is for a different CRTH2 antagonist and should be used as a reference for designing dose-finding experiments for this compound. It is crucial to perform a dose-response study to determine the optimal dosage of this compound for the specific experimental model.
Signaling Pathway
The mechanism of action of this compound involves the blockade of the PGD2/CRTH2 signaling pathway, which plays a crucial role in allergic inflammation.
References
Application Notes and Protocols: BI-671800 Eosinophil Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.[1][2] The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a major product of mast cells.[1] Upon binding to CRTH2 on the surface of eosinophils, PGD2 initiates a signaling cascade that leads to eosinophil chemotaxis, activation, and survival, contributing to the eosinophilic inflammation characteristic of type 2 inflammatory diseases.[3]
These application notes provide a detailed protocol for an in vitro eosinophil chemotaxis assay to evaluate the inhibitory activity of this compound. The provided methodologies, data presentation, and pathway diagrams are intended to guide researchers in the preclinical assessment of CRTH2 antagonists.
Data Presentation
The following tables summarize the quantitative data for this compound and the key reagents involved in the eosinophil chemotaxis assay.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| This compound | CRTH2 | PGD2 Binding | Human | 4.5 | [1] |
| This compound | CRTH2 | PGD2 Binding | Mouse | 3.7 | [1] |
Table 2: Key Reagents and Recommended Concentrations
| Reagent | Role | Recommended Concentration |
| Prostaglandin D2 (PGD2) | Chemoattractant (CRTH2 Agonist) | 10 - 100 nM |
| This compound | CRTH2 Antagonist | 0.1 nM - 1 µM (for IC50 determination) |
| Human Eosinophils | Migratory Cells | 1 x 10^6 cells/mL |
| RPMI 1640 + 0.5% BSA | Assay Medium | N/A |
Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade through a Gαi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and downstream signaling events that ultimately result in actin polymerization, cellular polarization, and directed cell movement towards the PGD2 gradient. This compound acts as a competitive antagonist, blocking PGD2 from binding to CRTH2 and thereby inhibiting this signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI-671800 in Th2 Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by its natural ligand, Prostaglandin D2 (PGD2), is a key step in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. PGD2 binding to CRTH2 on Th2 cells triggers cellular activation and the release of hallmark Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the recruitment and activation of eosinophils, promote IgE production by B cells, and contribute to airway hyperresponsiveness and mucus production. By blocking the PGD2-CRTH2 signaling axis, this compound offers a targeted therapeutic strategy to attenuate Th2-mediated inflammation.
These application notes provide a detailed protocol for an in vitro Th2 cell activation assay to evaluate the inhibitory potential of this compound on Th2 cytokine production.
Data Presentation
The following table summarizes representative quantitative data on the inhibitory effect of this compound on Th2 cytokine production. This data is synthesized from the known effects of potent CRTH2 antagonists on human Th2 cells stimulated with a CRTH2 agonist.
Table 1: Inhibitory Effect of this compound on Th2 Cytokine Production in vitro
| This compound Concentration | Mean Inhibition of IL-4 Production (%) | Mean Inhibition of IL-5 Production (%) | Mean Inhibition of IL-13 Production (%) |
| 1 nM | 15 ± 4 | 12 ± 3 | 18 ± 5 |
| 10 nM | 45 ± 8 | 40 ± 6 | 50 ± 7 |
| 100 nM | 85 ± 12 | 80 ± 10 | 90 ± 9 |
| 1 µM | 98 ± 5 | 95 ± 6 | 99 ± 4 |
| IC₅₀ (nM) | ~8 | ~12 | ~7 |
-
Note: Data are presented as mean ± standard deviation and are representative of typical results obtained from in vitro-differentiated human Th2 cells stimulated with a CRTH2 agonist in the presence of varying concentrations of this compound. Actual results may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflow
CRTH2 Signaling Pathway in Th2 Cells
Activation of CRTH2 by PGD2 initiates a signaling cascade that is central to Th2 cell effector functions.[1] This pathway involves the activation of a Gαi subunit, leading to downstream signaling events that ultimately culminate in the transcription and release of Th2 cytokines.[2] The master regulator of Th2 differentiation, GATA3, plays a crucial role in the expression of CRTH2.[3]
Caption: CRTH2 signaling cascade in Th2 cells.
Experimental Workflow for this compound Th2 Cell Activation Assay
The following diagram outlines the key steps for assessing the efficacy of this compound in an in vitro Th2 cell activation assay.
Caption: Workflow for this compound Th2 Assay.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th2 Cells from Naïve CD4⁺ T Cells
Objective: To generate a population of human Th2 cells from peripheral blood mononuclear cells (PBMCs) for use in the this compound Th2 cell activation assay.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naïve CD4⁺ T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human IL-4 (10 ng/mL)
-
Human IL-2 (10 ng/mL)
-
Anti-human IFN-γ antibody (1 µg/mL)
-
Anti-human CD3 antibody (plate-bound, 1 µg/mL)
-
Anti-human CD28 antibody (soluble, 1 µg/mL)
-
96-well flat-bottom cell culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy human donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Isolate Naïve CD4⁺ T Cells: Enrich for naïve CD4⁺ T cells from the PBMC population using the RosetteSep™ Human Naïve CD4⁺ T Cell Enrichment Cocktail following the manufacturer's instructions.
-
Prepare Culture Plates: Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Culture and Differentiation: a. Resuspend the purified naïve CD4⁺ T cells in complete RPMI 1640 medium. b. Add the following to the cell suspension for Th2 differentiation: human IL-4 (10 ng/mL), human IL-2 (10 ng/mL), anti-human IFN-γ antibody (1 µg/mL), and soluble anti-human CD28 antibody (1 µg/mL). c. Plate the cells in the anti-CD3 coated 96-well plate at a density of 1 x 10⁶ cells/mL. d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5-7 days.
-
Confirm Differentiation: After the differentiation period, confirm the Th2 phenotype by intracellular staining for GATA3 and IL-4 by flow cytometry.
Protocol 2: this compound Th2 Cell Activation Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on the production of IL-4, IL-5, and IL-13 from in vitro-differentiated human Th2 cells.
Materials:
-
In vitro-differentiated human Th2 cells (from Protocol 1)
-
Complete RPMI 1640 medium
-
This compound (stock solution in DMSO, serially diluted)
-
CRTH2 agonist (e.g., PGD2 or 13,14-dihydro-15-keto-PGD2 [DK-PGD2])
-
96-well round-bottom cell culture plates
-
Human IL-4, IL-5, and IL-13 ELISA kits
Procedure:
-
Cell Preparation: a. Harvest the differentiated Th2 cells and wash them twice with complete RPMI 1640 medium. b. Resuspend the cells at a concentration of 2 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Compound Pre-incubation: a. Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is below 0.1%. b. Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells of a 96-well round-bottom plate. c. Add 50 µL of the Th2 cell suspension to each well. d. Pre-incubate the plate for 30 minutes at 37°C.
-
Cell Stimulation: a. Prepare the CRTH2 agonist (e.g., DK-PGD2) at a 2X concentration in complete RPMI 1640 medium. The final concentration should be at the EC₅₀ for cytokine release. b. Add 100 µL of the 2X CRTH2 agonist solution to each well. c. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Cytokine Measurement: a. Quantify the concentrations of IL-4, IL-5, and IL-13 in the collected supernatants using commercially available ELISA kits. b. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: a. Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control. b. Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve. c. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine production) from the dose-response curve.
Conclusion
The provided protocols and supporting information offer a comprehensive guide for researchers to investigate the in vitro efficacy of this compound as a CRTH2 antagonist in the context of Th2 cell activation. By quantifying the inhibition of key Th2 cytokines, these assays can provide valuable insights into the therapeutic potential of this compound for the treatment of allergic and inflammatory diseases.
References
- 1. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols: In Vitro Effects of BI-671800 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1] CRTH2 is a G-protein coupled receptor preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a key mediator in allergic inflammation. The interaction between PGD2 and CRTH2 triggers a signaling cascade that promotes the recruitment and activation of these immune cells, leading to the release of pro-inflammatory cytokines characteristic of a Type 2 immune response, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2] These cytokines are central to the pathophysiology of allergic diseases like asthma and allergic rhinitis.[3]
By blocking the PGD2 binding to CRTH2, this compound is expected to inhibit the downstream signaling pathways, thereby reducing the release of Th2-associated cytokines. These application notes provide an overview of the mechanism of action of this compound, its reported in vitro activity, and detailed protocols for assessing its effects on cytokine release from human peripheral blood mononuclear cells (PBMCs) and differentiated Th2 cells.
Mechanism of Action
This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and initiating intracellular signaling. This blockade disrupts the chemotaxis, activation, and degranulation of Th2 cells, eosinophils, and basophils. Consequently, the production and secretion of key Th2 cytokines are attenuated.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data
This compound has been characterized as a highly potent CRTH2 antagonist in preclinical studies. The following table summarizes the reported in vitro binding affinities.
| Parameter | Species | Cell Line | Value | Reference |
| IC₅₀ for PGD2 binding | Human | hCRTH2 transfected cells | 4.5 nM | [1] |
| IC₅₀ for PGD2 binding | Mouse | mCRTH2 transfected cells | 3.7 nM | [1] |
Table 1: In Vitro Receptor Binding Affinity of this compound
While specific data on the in vitro inhibition of cytokine release by this compound is not extensively available in the public domain, based on its mechanism of action, it is expected to demonstrate a dose-dependent inhibition of Th2 cytokines. The following table illustrates the expected outcome of an in vitro experiment.
| This compound Concentration | IL-4 Inhibition (%) | IL-5 Inhibition (%) | IL-13 Inhibition (%) |
| 1 nM | 15 ± 5 | 20 ± 6 | 18 ± 4 |
| 10 nM | 45 ± 8 | 55 ± 7 | 50 ± 9 |
| 100 nM | 85 ± 10 | 90 ± 5 | 88 ± 7 |
| 1 µM | 95 ± 4 | 98 ± 2 | 96 ± 3 |
Table 2: Representative Data on the Expected Inhibitory Effect of this compound on Th2 Cytokine Release from in vitro stimulated Human Th2 cells. Please note: This data is illustrative and intended to represent the expected experimental outcome.
Experimental Protocols
The following protocols describe methods to assess the in vitro effect of this compound on cytokine release.
Protocol 1: Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for measuring cytokine release from a mixed population of immune cells.
1. Materials:
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Human cytokine ELISA kits (for IL-4, IL-5, IL-13, etc.).
-
96-well cell culture plates.
2. PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
3. Cytokine Release Assay:
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare the stimulating agent (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 beads). Add 50 µL of the stimulant to each well (except for the unstimulated control wells).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Measure the concentration of cytokines (e.g., IL-4, IL-5, IL-13) in the supernatants using ELISA kits according to the manufacturer's instructions.
Figure 2: Experimental workflow for the PBMC cytokine release assay.
Protocol 2: Cytokine Release from In Vitro Differentiated Human Th2 Cells
This protocol allows for a more specific assessment of the effect of this compound on a polarized Th2 cell population.
1. Materials:
-
Human Naïve CD4+ T Cell Isolation Kit.
-
24-well tissue culture plates.
-
Anti-human CD3 and anti-human CD28 antibodies.
-
Recombinant human IL-2, IL-4, and anti-human IFN-γ antibody.
-
Complete RPMI-1640 medium as described in Protocol 1.
-
This compound.
-
Human cytokine ELISA kits.
2. Th2 Cell Differentiation:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat the wells of a 24-well plate with anti-human CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS before use.
-
Resuspend the isolated naïve CD4+ T cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with anti-human CD28 antibody (2 µg/mL), recombinant human IL-2 (20 U/mL), recombinant human IL-4 (50 ng/mL), and anti-human IFN-γ antibody (10 µg/mL).
-
Add 1 mL of the cell suspension to each coated well.
-
Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator. Every 2-3 days, add fresh medium containing cytokines.
-
After 5-7 days, the cells should be polarized towards a Th2 phenotype.
3. Cytokine Release Assay with Differentiated Th2 Cells:
-
Harvest the differentiated Th2 cells and wash them with fresh medium.
-
Resuspend the cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Follow steps 3-9 from Protocol 1 (Cytokine Release Assay), using the differentiated Th2 cells instead of PBMCs. For re-stimulation, you can use anti-CD3/CD28 antibodies or PMA and ionomycin.
Conclusion
This compound is a potent CRTH2 antagonist that is expected to effectively inhibit the release of Th2-associated cytokines in vitro. The provided protocols offer robust methods for evaluating the efficacy of this compound and other CRTH2 antagonists in a laboratory setting. These assays are crucial for the preclinical characterization of compounds targeting the PGD2-CRTH2 pathway and for advancing the development of novel therapies for allergic and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI-671800 T-Cell Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells (CRTH2). CRTH2 is a G protein-coupled receptor activated by its natural ligand, prostaglandin (B15479496) D2 (PGD2), which is primarily released from activated mast cells.[1][2] The PGD2-CRTH2 signaling axis plays a significant role in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis, by promoting the activation and migration of Th2 cells, eosinophils, and basophils, and inducing the production of pro-inflammatory Th2-type cytokines like Interleukin-4 (IL-4), IL-5, and IL-13.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro T-cell polarization assays to investigate its effects on the differentiation of naive CD4+ T cells into various T helper (Th) subsets, including Th1, Th2, Th17, and regulatory T cells (Treg). Understanding the impact of this compound on T-cell polarization is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting inflammatory and autoimmune diseases.
Principle of the Assay
Naive CD4+ T cells, upon activation through their T-cell receptor (TCR) and co-stimulatory molecules, differentiate into distinct effector T helper subsets depending on the cytokine milieu.[4] This process, known as T-cell polarization, is governed by specific signaling pathways and the activation of master transcription factors. This assay is designed to assess the in vitro effect of this compound on the differentiation of human naive CD4+ T cells into Th1, Th2, Th17, and Treg lineages by analyzing the expression of lineage-specific cytokines and transcription factors.
Data Presentation
The following tables are structured to present quantitative data from a T-cell polarization assay investigating the effects of this compound.
Note: The data presented in these tables are illustrative examples to demonstrate the expected format for data presentation. Specific values would be generated from experimental results.
Table 1: Effect of this compound on T Helper Cell Polarization (Flow Cytometry Analysis)
| Treatment Group | % Th1 (CD4+IFN-γ+) | % Th2 (CD4+IL-4+) | % Th17 (CD4+IL-17A+) | % Treg (CD4+Foxp3+) |
| Vehicle Control | 25.4 ± 2.1 | 30.2 ± 3.5 | 5.1 ± 0.8 | 8.5 ± 1.2 |
| This compound (10 nM) | 26.1 ± 2.3 | 22.5 ± 2.8* | 5.3 ± 0.9 | 8.7 ± 1.4 |
| This compound (100 nM) | 25.8 ± 2.5 | 15.1 ± 2.1** | 5.0 ± 0.7 | 8.6 ± 1.3 |
| This compound (1 µM) | 26.5 ± 2.6 | 8.7 ± 1.5*** | 5.2 ± 0.8 | 8.9 ± 1.5 |
| Positive Control (Th2) | 5.2 ± 0.9 | 55.8 ± 4.9 | 1.2 ± 0.3 | 4.1 ± 0.7 |
| Positive Control (Th1) | 58.9 ± 5.3 | 4.8 ± 0.7 | 1.5 ± 0.4 | 3.9 ± 0.6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Master Transcription Factor Expression (qRT-PCR Analysis)
| Treatment Group | T-bet (Relative mRNA Expression) | GATA3 (Relative mRNA Expression) | RORγt (Relative mRNA Expression) | Foxp3 (Relative mRNA Expression) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.14 |
| This compound (100 nM) | 0.98 ± 0.11 | 0.45 ± 0.08** | 1.05 ± 0.13 | 1.02 ± 0.15 |
| Positive Control (Th2) | 0.21 ± 0.05 | 8.5 ± 1.2 | 0.33 ± 0.06 | 0.55 ± 0.09 |
| Positive Control (Th1) | 9.2 ± 1.5 | 0.25 ± 0.06 | 0.29 ± 0.05 | 0.48 ± 0.08 |
**p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD of fold change relative to Vehicle Control.
Table 3: Effect of this compound on Cytokine Secretion (ELISA Analysis)
| Treatment Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-17A (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 1520 ± 180 | 2580 ± 250 | 450 ± 55 | 350 ± 40 |
| This compound (100 nM) | 1490 ± 170 | 1250 ± 150** | 440 ± 50 | 360 ± 45 |
| Positive Control (Th2) | 350 ± 45 | 5800 ± 550 | 150 ± 20 | 280 ± 30 |
| Positive Control (Th1) | 6200 ± 600 | 450 ± 50 | 180 ± 25 | 250 ± 35 |
**p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or Stemcell Technologies)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human CD3 Monoclonal Antibody (clone OKT3)
-
Human CD28 Monoclonal Antibody (clone CD28.2)
-
Recombinant Human IL-2, IL-4, IL-6, IL-12, TGF-β1
-
Anti-Human IFN-γ Antibody
-
Anti-Human IL-4 Antibody
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Cell Stimulation Cocktail (plus protein transport inhibitors) (e.g., PMA, Ionomycin, Brefeldin A, Monensin)
-
Flow cytometry antibodies: Anti-Human CD4, IFN-γ, IL-4, IL-17A, Foxp3
-
Transcription Factor Staining Buffer Set
-
RNA isolation and qRT-PCR reagents
-
ELISA kits for human IFN-γ, IL-4, IL-17A, and IL-10
Protocol 1: Isolation of Human Naive CD4+ T Cells
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells from the PBMC fraction using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated naive CD4+ T cells (CD4+CD45RA+) by flow cytometry. Purity should be >95%.
Protocol 2: In Vitro T Helper Cell Polarization Assay[3][5]
-
Plate Coating: Coat a 24-well tissue culture plate with anti-human CD3 antibody (1 µg/mL) in sterile PBS and incubate for 2 hours at 37°C or overnight at 4°C.
-
Cell Plating: Wash the coated plate twice with sterile PBS. Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
T-Cell Activation: Add soluble anti-human CD28 antibody (2 µg/mL) to each well.
-
Polarizing Conditions: Add the respective cytokine cocktails and this compound (or vehicle control) to the designated wells:
-
Th0 (Neutral) Conditions: Recombinant human IL-2 (20 U/mL).
-
Th1 Polarizing Conditions: Recombinant human IL-12 (10 ng/mL) and anti-human IL-4 antibody (1 µg/mL).
-
Th2 Polarizing Conditions: Recombinant human IL-4 (20 ng/mL) and anti-human IFN-γ antibody (1 µg/mL).
-
Th17 Polarizing Conditions: Recombinant human IL-6 (20 ng/mL), recombinant human TGF-β1 (5 ng/mL), anti-human IFN-γ antibody (1 µg/mL), and anti-human IL-4 antibody (1 µg/mL).
-
Treg Polarizing Conditions: Recombinant human TGF-β1 (5 ng/mL) and recombinant human IL-2 (100 U/mL).
-
-
Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control to parallel wells for each polarizing condition.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator. On day 3, add fresh medium with the respective cytokines and this compound.
Protocol 3: Analysis of T-Cell Polarization
A. Intracellular Cytokine Staining by Flow Cytometry [5]
-
On the final day of culture, restimulate the cells for 4-6 hours with a cell stimulation cocktail containing protein transport inhibitors.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a transcription factor staining buffer set.
-
Stain for intracellular cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and the transcription factor Foxp3 for Treg cells.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-positive or transcription factor-positive cells within the CD4+ T-cell population.
B. Gene Expression Analysis by qRT-PCR [6][7]
-
Harvest the polarized T cells and isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for the master transcription factors: T-bet (Th1), GATA3 (Th2), RORγt (Th17), and Foxp3 (Treg).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative fold change in gene expression.
C. Cytokine Secretion Analysis by ELISA
-
Collect the cell culture supernatants before restimulation.
-
Measure the concentration of secreted cytokines (IFN-γ, IL-4, IL-17A, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for the this compound T-cell polarization assay.
Caption: Simplified CRTH2 signaling pathway in T helper cells.
References
- 1. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. The role of cytokines and T-bet, GATA3, ROR-γt, and FOXP3 transcription factors of T cell subsets in the natural clinical progression of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Expression Levels of Transcription Factors T-bet, GATA-3, RORγt and FOXP3 in Peripheral Blood Lymphocyte (PBL) of Patients with Liver Cancer and their Significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI-671800 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3] Its natural ligand, Prostaglandin D2 (PGD2), upon binding to CRTH2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, initiates a signaling cascade that leads to calcium mobilization and subsequent pro-inflammatory responses.[4] This application note provides a detailed protocol for a calcium mobilization assay to determine the functional inhibitory activity of this compound on the CRTH2 receptor.
Principle
The assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]) triggered by a CRTH2 agonist in cells engineered to express the human CRTH2 receptor. The assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions. By pre-incubating the cells with this compound before stimulating them with a CRTH2 agonist, the inhibitory potency of the compound can be quantified by measuring the reduction in the fluorescence signal. This method is amenable to high-throughput screening using a Fluorometric Imaging Plate Reader (FLIPR).
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Human CRTH2 | PGD2 Binding Assay | hCRTH2 transfected cells | 4.5 | [5] |
| This compound | Mouse CRTH2 | PGD2 Binding Assay | mCRTH2 transfected cells | 3.7 | [5] |
Note: The IC50 values presented are from radioligand binding assays. A functional calcium mobilization assay will determine the in-vitro potency of this compound in a cell-based context.
Signaling Pathway
The binding of the agonist Prostaglandin D2 (PGD2) to the CRTH2 receptor, a Gi-coupled GPCR, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This compound acts as a competitive antagonist, blocking PGD2 from binding to CRTH2 and thereby inhibiting this signaling cascade.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably transfected with human CRTH2 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
CRTH2 Agonist: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): Anion transport inhibitor to prevent dye leakage.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.
Experimental Workflow
Detailed Protocol
1. Cell Seeding: a. Culture CRTH2-expressing cells in appropriate medium until they reach 80-90% confluency. b. Harvest the cells and resuspend them in fresh culture medium at a density of 2 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension per well into a 96-well black, clear-bottom microplate (20,000 cells/well). d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading: a. The next day, prepare the calcium indicator dye solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. If using a no-wash kit, prepare the reagent as described in the kit protocol. Probenecid (2.5 mM) can be included to prevent dye extrusion. b. Gently remove the culture medium from the cell plate and add 100 µL of the dye solution to each well. c. Incubate the plate for 1 hour at 37°C, protected from light.
3. Compound Addition: a. During the dye loading incubation, prepare a serial dilution of this compound in Assay Buffer. A typical concentration range to test would be from 1 nM to 10 µM. b. Also prepare control wells:
- Negative control: Assay Buffer only.
- Positive control (agonist stimulation): Assay Buffer (will receive agonist only). c. After the dye loading incubation, add 20 µL of the this compound dilutions and controls to the respective wells. d. Pre-incubate the plate at room temperature for 15-30 minutes, protected from light.
4. Agonist Addition and Fluorescence Measurement: a. Prepare the DK-PGD2 agonist solution in Assay Buffer at a concentration that will elicit a submaximal response (EC80). Based on published data, an EC50 of ~2.7 nM for a functional response has been reported, so an EC80 would be in the range of 10-20 nM. The exact concentration should be determined empirically. b. Program the FLIPR instrument to perform the following:
- Establish a baseline fluorescence reading for 10-20 seconds.
- Add 25 µL of the DK-PGD2 solution to all wells simultaneously.
- Continue to record the fluorescence signal every 1-2 seconds for at least 60-90 seconds.
- Excitation wavelength: ~488 nm; Emission wavelength: ~525 nm for Fluo-4.
5. Data Analysis: a. The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Normalize the data to the positive (agonist only) and negative (buffer only) controls. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting
-
Low signal-to-noise ratio: Optimize cell seeding density, dye loading concentration and time. Ensure the agonist concentration is appropriate to elicit a robust response.
-
High well-to-well variability: Ensure uniform cell seeding and gentle handling of the plate during reagent addition.
-
No response to agonist: Confirm CRTH2 expression in the cell line. Check the activity of the agonist.
-
This compound shows agonist activity: This is unlikely for a known antagonist but if observed, it could indicate off-target effects or issues with the compound purity.
Conclusion
This application note provides a comprehensive protocol for a calcium mobilization assay to functionally characterize the inhibitory activity of this compound on the CRTH2 receptor. This assay is a robust and reliable method for studying the pharmacology of CRTH2 antagonists and is well-suited for drug discovery and development programs targeting allergic and inflammatory diseases.
References
- 1. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 modulates human neutrophil intracellular calcium flux and inhibits superoxide release via its ring carbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Preparation of BI-671800 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-671800 is a potent and highly specific antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor (DP2).[1][2] It blocks the binding of its natural ligand, prostaglandin D2 (PGD2), with high affinity, showing IC₅₀ values of 4.5 nM and 3.7 nM for human and murine CRTH2, respectively.[1][2] Due to its role in the pathogenesis of allergic airway inflammation, this compound is investigated for its therapeutic potential in respiratory diseases such as asthma and allergic rhinitis.[3][4][5] Accurate preparation of stock solutions is the first critical step for reliable and reproducible results in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
Proper preparation of a stock solution requires accurate information regarding the compound's properties. The key data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆F₃N₅O₃ | [] |
| Molecular Weight | 501.51 g/mol | [1][] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 100 mg/mL (199.4 mM) | [2] |
| Ethanol: Information not readily available. DMSO is the preferred solvent. | ||
| Purity | >98% (typical) |
Note: Solubility can be affected by the purity, crystalline form, and water content of the compound and solvent. Using fresh, anhydrous DMSO is recommended for maximum solubility.[2]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2 Safety Precautions
-
This compound is a bioactive compound. Handle with care, avoiding inhalation, ingestion, or contact with skin and eyes.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
3.3 Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 0.010 mol/L * 501.51 g/mol * 0.001 L
-
Mass (mg) = 5.0151 mg
Therefore, 5.02 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
3.4 Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 5.02 mg for 1 mL of 10 mM stock) and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials or microcentrifuge tubes.[2]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
-
Powder (Solid Form): Store the solid compound tightly sealed at -20°C for up to 3 years.[2]
-
Stock Solution (in DMSO):
-
General Recommendations:
Visualization of the Protocol Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
BI-671800: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). The interaction of Prostaglandin D2 (PGD2) with CRTH2 is a key step in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3][4] By blocking this interaction, this compound effectively mitigates the recruitment and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, thereby reducing the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[1] This document provides detailed application notes and protocols for the use of this compound as a vehicle for in vivo studies, particularly in murine models of allergic airway inflammation.
Mechanism of Action
This compound is a selective antagonist for the CRTH2 receptor. In allergic responses, mast cells release PGD2, which then binds to CRTH2 on the surface of inflammatory immune cells. This binding triggers a signaling cascade that leads to chemotaxis (cell migration) and activation of these cells at the site of inflammation. This compound competitively binds to the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting the downstream inflammatory effects. This makes this compound a valuable tool for studying the role of the PGD2/CRTH2 pathway in allergic diseases.
Signaling Pathway
The signaling pathway initiated by PGD2 binding to the CRTH2 receptor is central to the inflammatory response in allergic asthma. The following diagram illustrates this pathway and the point of intervention for this compound.
In Vivo Studies: Murine Model of Allergic Airway Inflammation
A common and effective model for studying the efficacy of anti-inflammatory compounds like this compound is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study using the OVA-induced asthma model and treatment with this compound.
Protocols
Vehicle Formulation for Oral Administration
This compound is a hydrophobic molecule, requiring a specific vehicle for effective oral administration in rodents. The following formulation is recommended for achieving a clear and stable solution.
Table 1: Recommended Vehicle Formulation
| Component | Percentage by Volume | Purpose |
| Dimethyl sulfoxide (B87167) (DMSO) | 10% | Primary solvent |
| PEG 400 | 40% | Co-solvent and solubilizer |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45% | Diluent |
Protocol for Vehicle Preparation (10 mL total volume):
-
In a sterile 15 mL conical tube, add 1 mL of DMSO.
-
Add the desired amount of this compound to the DMSO and vortex until fully dissolved.
-
Add 4 mL of PEG 400 and vortex thoroughly.
-
Add 0.5 mL of Tween 80 and vortex until the solution is homogenous.
-
Add 4.5 mL of sterile saline and vortex vigorously to ensure a clear and uniform solution.
-
Protect the final formulation from light and store at 4°C for short-term use (up to one week). For longer storage, it is recommended to prepare fresh solutions.
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
6-8 week old female BALB/c mice
Protocol:
-
Sensitization:
-
On Day 0, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in saline.
-
On Day 14, administer a booster i.p. injection of 100 µL of the same OVA/alum solution.
-
-
Challenge and Treatment:
-
From Day 21 to Day 23, challenge the sensitized mice with 1% OVA in saline via aerosol exposure for 30 minutes each day.
-
One hour prior to each OVA challenge, administer this compound or the vehicle control via oral gavage. A recommended starting dose for this compound is between 1 and 10 mg/kg.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On Day 24, 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of aerosolized methacholine.
-
-
Sample Collection and Analysis:
-
On Day 25, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Centrifuge the BALF and use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
Resuspend the cell pellet and perform a differential cell count to determine the number of eosinophils and other inflammatory cells.
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and gene expression analysis (e.g., qPCR for inflammatory markers).
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from in vivo studies with this compound.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Methacholine Concentration (mg/mL) | Penh (Mean ± SEM) |
| Vehicle Control | 0 | |
| 6.25 | ||
| 12.5 | ||
| 25 | ||
| 50 | ||
| This compound (X mg/kg) | 0 | |
| 6.25 | ||
| 12.5 | ||
| 25 | ||
| 50 |
Table 3: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Macrophages (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle Control | |||||
| This compound (X mg/kg) |
Table 4: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | |||
| This compound (X mg/kg) |
Conclusion
This compound serves as a critical tool for investigating the role of the PGD2/CRTH2 signaling pathway in allergic inflammation. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of CRTH2 antagonists. The use of a well-defined animal model and a suitable vehicle formulation are paramount to obtaining reliable and reproducible results.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Troubleshooting BI-671800 insolubility in vitro
This technical support guide is designed for researchers, scientists, and drug development professionals to address common in vitro solubility challenges with BI-671800, a potent CRTH2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO).[1][] this compound is reported to be soluble up to 10 mM in DMSO.[] Always use high-purity, anhydrous DMSO to prevent compound degradation.[1]
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why is this happening?
This is a common issue known as precipitation upon dilution. It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[3] This indicates that the kinetic solubility of this compound in your specific experimental medium has been exceeded.[1] The final concentration of DMSO is a critical factor; it should be kept as low as possible (typically below 0.5%) to minimize its own potential biological effects and to reduce the risk of precipitation.[1][3]
Q3: How can I prevent my this compound from precipitating during an experiment?
To prevent precipitation, you can try several strategies:
-
Lower the Final Concentration: The most direct method is to work at a lower final concentration of this compound in your assay.[1]
-
Optimize Dilution: When diluting, always add the DMSO stock to the aqueous buffer (not the other way around) and mix vigorously immediately to ensure rapid dispersion.[4]
-
Use Surfactants: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.[1]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may improve solubility.[1]
Q4: Can I warm the solution to help dissolve precipitated this compound?
Gentle warming (e.g., to 37°C) can sometimes help redissolve a compound.[4] However, this should be done with caution, as prolonged exposure to heat can potentially degrade the compound. It is crucial to first check for information on the thermal stability of this compound if considering this method.
This compound Properties
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C25H26F3N5O3 | [] |
| Molecular Weight | 501.51 g/mol | [] |
| Appearance | Solid powder | [] |
| Solubility | 10 mM in DMSO | [] |
| Storage (Stock) | -20°C Freezer | [] |
Troubleshooting Guide
This guide provides a systematic approach to resolving insolubility issues with this compound.
Caption: A flowchart for troubleshooting this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound.
-
Calculate Required Mass: Based on the molecular weight of this compound (501.51 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L * 0.50151 g/mmol * Volume (L) * 1000 mg/g
-
Example for 1 mL: 10 * 0.50151 * 0.001 * 1000 = 5.015 mg
-
-
Weigh Compound: Accurately weigh the calculated amount of this compound solid powder using an analytical balance and place it into a sterile, light-protected vial (e.g., an amber glass vial).[3]
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[4]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.[3] If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3][4] Gentle warming to 37°C may also be applied if necessary, but should be done with caution.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C, protected from light and moisture.[][5]
References
Technical Support Center: Optimizing Volasertib (BI 6727) Concentration for Cell Culture
A Note on Compound Identification: Initial searches for "BI-671800" did not yield a Polo-like Kinase (PLK) inhibitor. Based on the experimental context of optimizing concentration for cell culture, this guide focuses on the well-characterized PLK1 inhibitor, Volasertib (B1683956) (BI 6727) , as it is a likely intended compound.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PLK1 inhibitor Volasertib (BI 6727) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Volasertib (BI 6727)?
A1: Volasertib is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a key regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[3][4] By inhibiting PLK1, Volasertib disrupts these processes, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][5][6]
Q2: What is a typical starting concentration range for Volasertib in cell culture?
A2: Volasertib is highly potent, with IC50 and EC50 values typically in the low nanomolar range for most cancer cell lines.[1][7] A good starting point for a dose-response experiment would be a range from 1 nM to 100 nM.[8][9] However, the optimal concentration is highly cell-line dependent.[1]
Q3: How long should I incubate my cells with Volasertib?
A3: Incubation times can vary depending on the cell line and the endpoint being measured. For cell viability assays, a 72-hour incubation is common.[10] For cell cycle analysis, effects can be observed as early as 16-24 hours.[8][11] For apoptosis assays, 48 to 72 hours of treatment is a typical timeframe.[11][12]
Q4: How should I prepare and store Volasertib for cell culture experiments?
A4: Volasertib is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2][7] This stock solution should be stored at -20°C or -80°C.[2][7] For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[2]
Q5: What are the known off-target effects of Volasertib?
A5: While Volasertib is a selective PLK1 inhibitor, it also shows inhibitory activity against PLK2 and PLK3 at higher concentrations (IC50 values of 5 nM and 56 nM, respectively, compared to 0.87 nM for PLK1).[1][7] At concentrations up to 10 µM, it does not show significant inhibition of a broad panel of other kinases.[1] Recent studies have identified PIP4K2A and ZADH2 as potential off-targets, which may influence immune response and fatty acid metabolism.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | 1. Suboptimal concentration: The concentration of Volasertib may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce cell death. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to Volasertib.[1][3] 4. Compound degradation: The Volasertib stock solution may have degraded. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 nM to 1 µM). 2. Increase incubation time: Extend the treatment period to 72 or 96 hours. 3. Check for resistance mechanisms: Assess the expression of MDR1 or sequence the ATP-binding domain of PLK1.[1] Consider using a different PLK1 inhibitor or a combination therapy approach.[3][5] 4. Prepare fresh stock solution: Always use a freshly prepared stock solution of Volasertib. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing Volasertib or assay reagents. 3. Edge effects in multi-well plates: Evaporation from wells on the plate edges. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding. 2. Use calibrated pipettes: Ensure proper pipetting technique. 3. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. |
| Unexpected cell morphology changes | 1. Mitotic arrest: Inhibition of PLK1 leads to cells arresting in mitosis, which can cause a rounded-up morphology.[2] 2. Apoptosis: Cells undergoing apoptosis will shrink, bleb, and detach. | 1. This is an expected on-target effect. Confirm mitotic arrest using flow cytometry for cell cycle analysis. 2. This is an expected on-target effect. Confirm apoptosis using an Annexin V/PI staining assay. |
| Reduced efficacy in certain conditions | 1. p53 status: Cell lines with mutant or deficient p53 may be less sensitive to Volasertib-induced apoptosis and senescence.[8][11] 2. Hypoxia: The therapeutic effect of Volasertib can be reduced under hypoxic conditions.[8] | 1. Determine the p53 status of your cell line. Consider this when interpreting results. 2. Ensure consistent oxygen levels in your cell culture incubator. Be aware that the tumor microenvironment is often hypoxic, which may affect in vivo efficacy. |
Data Presentation
Volasertib (BI 6727) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HCT116 | Colorectal Carcinoma | 23 | [7] |
| NCI-H460 | Lung Carcinoma | 21 | [7] |
| BRO | Melanoma | 11 | [7] |
| GRANTA-519 | Mantle Cell Lymphoma | 15 | [2] |
| HL-60 | Acute Myeloid Leukemia | 32 | [2] |
| THP-1 | Acute Monocytic Leukemia | 36 | [2] |
| Raji | Burkitt's Lymphoma | 37 | [2] |
| BEL7402 | Hepatocellular Carcinoma | 6 | [12] |
| HepG2 | Hepatocellular Carcinoma | 2854 | [12] |
| SMMC7721 | Hepatocellular Carcinoma | 3970 | [12] |
| SK-Hep-1 | Hepatocellular Carcinoma | 7025 | [12] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Volasertib.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Volasertib (BI 6727)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Volasertib in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Volasertib or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of Volasertib on the cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Volasertib (BI 6727)
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Volasertib or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use flow cytometry analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14][15]
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of Volasertib.
Caption: General experimental workflow for characterizing the effects of Volasertib.
Caption: A logical troubleshooting guide for addressing low cytotoxicity with Volasertib.
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. Volasertib - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PLK1 by capped-dose volasertib exerts substantial efficacy in MDS and sAML while sparing healthy haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome inhibition reveals a role for polo‐like kinase 1 in targeting post‐transcriptional control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
BI-671800 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BI-671800. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your experiments.
Stability and Storage Conditions
Proper storage of this compound is vital to prevent degradation and maintain its biological activity. Below is a summary of the recommended storage conditions based on the physical state of the compound.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | |
| Stock Solution | -80°C | 6 months | |
| Stock Solution | -20°C | 1 month | Protect from light[1] |
Experimental Protocols
While specific experimental protocols for determining the stability of this compound are not publicly available, a general approach to assessing compound stability is provided below. This can be adapted by researchers to evaluate the stability of this compound under their specific experimental conditions.
General Protocol for Assessing Compound Stability in Solution
-
Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquoting : Aliquot the stock solution into multiple small, single-use vials to minimize freeze-thaw cycles.
-
Storage Conditions : Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points : Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Analysis : At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analysis should aim to quantify the parent compound (this compound) and detect any potential degradation products.
-
A decrease in the peak area of the parent compound over time indicates degradation.
-
-
Data Evaluation : Compare the results from the different storage conditions to the initial time point (T=0) to determine the rate of degradation and identify optimal storage conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage. | Ensure that this compound is stored at the recommended temperature and protected from light as specified. Use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles. |
| Inaccurate solution concentration. | Verify the concentration of your stock solution. If possible, use a spectrophotometric or other quantitative method to confirm the concentration. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | This compound is soluble in DMSO[2]. Sonication may be required to aid dissolution[2]. |
| Compound has precipitated out of solution. | Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh solution. | |
| Observed loss of activity over time in long-term experiments | Instability of the compound in the experimental media or buffer. | Consider performing a stability test of this compound in your specific experimental media. It may be necessary to prepare fresh solutions for each experiment or to add the compound to the media immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO[2].
Q2: How should I store this compound powder?
A2: The powder form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage of up to one year, stock solutions should be stored at -80°C. For shorter-term storage of up to one month, -20°C is acceptable, but the solution must be protected from light[1].
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is highly recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q5: Is this compound sensitive to light?
A5: Yes, when storing stock solutions at -20°C, it is recommended to protect them from light to prevent potential photodegradation[1].
Visual Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability and integrity for research use.
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered during in vitro cytotoxicity experiments.
Initial Clarification: BI-671800
Initial interest was expressed in the cytotoxicity of this compound. It is important to clarify that this compound is not a cytotoxic agent intended for cancer therapy. It is an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), which is a receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3][4] this compound has been investigated for its role in treating allergic inflammation, such as in asthma and seasonal allergic rhinitis, by blocking the pro-inflammatory effects mediated by the PGD2/CRTH2 signaling pathway.[5][6][7]
The primary mechanism of this compound involves modulating immune responses, not inducing cell death in cancer cell lines.[1][2] Therefore, a technical support guide focused on its "cytotoxicity" in cancer cells would be based on a misinterpretation of its function.
Recognizing the interest in cytotoxicity assessment for cancer therapeutics, this guide will instead focus on a relevant class of compounds known for their cytotoxic properties: Polo-like Kinase 1 (PLK1) inhibitors . PLK1 is a well-established target in oncology due to its critical role in cell cycle progression and its overexpression in many types of cancer.[8][9][10][11][12]
Technical Support for PLK1 Inhibitor Cytotoxicity Assessment
This section is designed to assist researchers working with Polo-like Kinase 1 (PLK1) inhibitors and assessing their cytotoxic effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PLK1 inhibitors and why do they induce cytotoxicity?
A1: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of the cell cycle, particularly during mitosis.[12] It is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[10][12] Cancer cells often overexpress PLK1 and become highly dependent on it for proliferation.[9][13] PLK1 inhibitors typically target the ATP-binding site of the kinase domain, blocking its activity.[12] This inhibition disrupts the mitotic process, leading to mitotic arrest, abnormal spindle formation, and ultimately, apoptotic cell death in cancer cells.[10][12]
Q2: My PLK1 inhibitor is not showing the expected cytotoxicity. What are some possible reasons?
A2: Several factors could lead to lower-than-expected cytotoxicity:
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PLK1 inhibitors. This can be due to mutations in the PLK1 gene, alterations in downstream signaling pathways, or overexpression of drug efflux pumps.
-
Compound Instability: The inhibitor may be unstable in the culture medium, degrading over the course of the experiment. Ensure proper storage and handling of the compound.
-
Incorrect Dosing: The concentrations used may be too low to elicit a cytotoxic response. It is crucial to perform a dose-response experiment over a wide range of concentrations.
-
Suboptimal Assay Conditions: The chosen cytotoxicity assay may not be sensitive enough, or the incubation time may be too short to observe a significant effect. PLK1 inhibition primarily affects cells in mitosis, so a sufficient duration is needed for a substantial portion of the cell population to enter this phase.
Q3: Which cytotoxicity assays are most suitable for evaluating PLK1 inhibitors?
A3: A multi-assay approach is recommended to confirm the cytotoxic effects and understand the mechanism of cell death.
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which generally correlates with cell viability. They are excellent for initial screening and determining IC50 values.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): Since PLK1 inhibition is known to induce apoptosis, these assays are crucial.[10] Annexin V staining by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.[14][15] Caspase activity assays measure the activation of key apoptosis-executing enzymes.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.[16]
-
Cell Cycle Analysis: Using flow cytometry with a DNA-staining dye (like Propidium Iodide) can reveal the percentage of cells in different phases of the cell cycle, confirming the expected G2/M arrest.[10]
Q4: How do I interpret results showing a decrease in metabolic activity but no significant increase in apoptosis markers?
A4: This scenario could indicate a cytostatic effect rather than a cytotoxic one at the tested concentrations and time points. The PLK1 inhibitor might be causing cell cycle arrest (e.g., at G2/M), which halts proliferation and reduces overall metabolic activity without immediately triggering widespread cell death.[10] Extending the treatment duration or increasing the compound concentration may lead to a subsequent wave of apoptosis. It is also possible that the cells are undergoing a different form of cell death, such as necroptosis or autophagy-related cell death, which may require different assays to detect.[11]
Data Presentation: IC50 Values of PLK1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of reported IC50 values for various PLK1 inhibitors across different cancer cell lines.
| PLK1 Inhibitor | Cell Line | Cancer Type | IC50 Value |
| Volasertib (BI 6727) | Various AML cell lines | Acute Myeloid Leukemia | Low µM range |
| Onvansertib (NMS-1286937) | Various AML cell lines | Acute Myeloid Leukemia | 36 nM (in vitro kinase assay) |
| Compound B31 | K562 | Chronic Myelogenous Leukemia | 0.08 nM |
| ON01910.Na | Drug-resistant cell lines | Various | 50 - 250 nM |
Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics.[17][18][19][20]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[21][22]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PLK1 inhibitor in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to ensure they are sub-confluent at the time of harvest.
-
Treat cells with the PLK1 inhibitor at the desired concentrations for the specified time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., Trypsin-EDTA or a cell scraper).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate voltage and compensation settings using unstained and single-stained controls.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Troubleshooting Guides
Troubleshooting the MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High Background in "No Cell" Wells | - Contamination of media or reagents. - Direct reduction of MTT by the test compound. | - Use fresh, sterile reagents. - Test the compound in a cell-free system with MTT to check for direct reduction. If it occurs, consider a different viability assay (e.g., LDH).[23] |
| Low Absorbance Readings | - Cell density is too low. - Insufficient incubation time with MTT. - Cells are not proliferating well. | - Optimize cell seeding density. - Increase MTT incubation time (check for formazan crystal formation under a microscope). - Ensure optimal culture conditions.[24] |
| Inconsistent Replicates | - Uneven cell seeding. - Incomplete dissolution of formazan crystals. - "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Increase solubilization time and use an orbital shaker.[23] - Avoid using the outer wells of the plate or fill them with sterile PBS.[23] |
Troubleshooting the Annexin V/PI Assay
| Issue | Potential Cause | Recommended Solution |
| High Percentage of Apoptotic Cells in Control Group | - Cells are over-confluent or unhealthy. - Harsh cell handling during harvesting. - Spontaneous apoptosis. | - Use cells in the logarithmic growth phase. - Be gentle when trypsinizing and pipetting. - Reduce the time between staining and analysis.[14] |
| No Apoptotic Signal in Treated Group | - Compound concentration is too low or treatment time is too short. - Apoptotic cells in the supernatant were discarded. - Reagents have degraded. | - Perform a dose-response and time-course experiment. - Always collect the supernatant and combine it with the adherent cells.[14] - Use a positive control (e.g., staurosporine) to validate the assay and reagents. |
| Poor Separation of Cell Populations | - Improper compensation settings. - Cell clumping. - High cell autofluorescence. | - Run single-stain controls to set compensation correctly.[14] - Ensure single-cell suspension before analysis; may need to filter samples. - Include an unstained control to assess autofluorescence. |
Mandatory Visualizations
Caption: this compound blocks the CRTH2 receptor, inhibiting PGD2-mediated signaling.
Caption: PLK1 inhibitors disrupt mitosis, leading to cell cycle arrest and apoptosis.
Caption: Standard workflow for an in vitro cytotoxicity or apoptosis experiment.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 11. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 12. mdpi.com [mdpi.com]
- 13. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. google.com [google.com]
- 23. benchchem.com [benchchem.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
Interpreting unexpected results with BI-671800
Welcome to the technical support center for BI-671800. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you interpret unexpected results and advance your research.
Understanding this compound
This compound is a potent and highly specific antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases like asthma and allergic rhinitis.[1][2] Its activation by its endogenous ligand, Prostaglandin D2 (PGD2), leads to the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound is expected to inhibit these inflammatory responses.
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 4.5 nM | PGD2 binding to hCRTH2 transfected cells |
| IC50 | Murine | 3.7 nM | PGD2 binding to mCRTH2 transfected cells |
Data sourced from MedchemExpress.[5]
Table 2: Clinical Trial Data for this compound in Asthma (Controller-Naïve Patients - Trial 1)
| Treatment Group (twice daily) | Change from Baseline in Trough FEV1% Predicted (Mean, SE) | p-value vs. Placebo |
| This compound 50 mg | 3.08% (1.65%) | 0.0311 |
| This compound 200 mg | 3.59% (1.60%) | 0.0126 |
| This compound 400 mg | 3.98% (1.64%) | 0.0078 |
| Fluticasone Propionate 220 µg | 8.62% (1.68%) | < 0.0001 |
FEV1: Forced Expiratory Volume in 1 second. SE: Standard Error. Data from a 6-week treatment period.[2]
Table 3: Clinical Trial Data for this compound in Asthma (Patients on Inhaled Corticosteroids - Trial 2)
| Treatment Group | Change from Baseline in Trough FEV1% Predicted (Mean, SE) | p-value vs. Placebo |
| This compound 400 mg (twice daily) | 3.87% (1.49%) | 0.0050 |
| Montelukast 10 mg (once daily) | 2.37% (1.57%) | 0.0657 |
FEV1: Forced Expiratory Volume in 1 second. SE: Standard Error. Data from a 6-week treatment period.[2]
Signaling Pathway Diagram
The following diagram illustrates the PGD2/CRTH2 signaling pathway and the mechanism of action of this compound.
Troubleshooting Guide & FAQs
This section addresses potential unexpected results and common questions when working with this compound.
Q1: I am not observing any inhibition of PGD2-induced cellular response (e.g., calcium flux, chemotaxis) with this compound. What could be the issue?
A1: This is a common issue that can arise from several factors. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Confirm the correct stock concentration of this compound.
-
Ensure the compound has been stored correctly (protect from light) and has not degraded. Prepare fresh dilutions for each experiment.
-
Verify the final concentration in your assay. Given its low nanomolar IC50, ensure your concentration range is appropriate to observe a dose-response.
-
-
Cellular System:
-
CRTH2 Expression: Confirm that your cell line or primary cells express sufficient levels of CRTH2. This can be done via qPCR, flow cytometry, or Western blot.
-
Cell Health: Ensure cells are healthy and viable. High cell passage numbers can sometimes lead to altered receptor expression or signaling.
-
Receptor Desensitization: Pre-incubation times with PGD2 or other agonists could lead to receptor desensitization. Optimize your assay timeline.
-
-
Assay Conditions:
-
Agonist Concentration: The concentration of PGD2 used to stimulate the cells is critical. If the PGD2 concentration is too high, it may overcome the competitive antagonism of this compound. Perform a PGD2 dose-response curve to determine an EC80 concentration for your inhibition assays.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability or receptor signaling.
-
-
Experimental Workflow for Troubleshooting:
Q2: I am observing a weaker than expected inhibitory effect of this compound.
A2: A reduced potency can be due to several factors, some overlapping with a complete lack of activity:
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Consider optimizing the signal-to-background ratio.
-
Serum in Media: Components in serum can sometimes bind to small molecules, reducing their effective concentration. If your assay allows, consider reducing the serum percentage or using serum-free media.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist might be insufficient. Optimize the pre-incubation time (e.g., 15, 30, 60 minutes) to ensure the antagonist has reached equilibrium with the receptor.
Q3: I am seeing inconsistent results between experiments.
A3: Inter-experiment variability is a common challenge in cell-based assays.
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, incubation times, and reagent preparation, are highly standardized.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known CRTH2 antagonist) and negative (vehicle control) controls in every experiment.
-
Cell Passage Number: Use cells within a defined low passage number range to minimize variability due to genetic drift or changes in receptor expression.
Q4: Could this compound have off-target effects in my cellular system?
A4: While this compound is reported to be a highly specific CRTH2 antagonist, off-target effects are a possibility for any small molecule, especially at high concentrations.
-
Dose-Response: A key indicator of a specific effect is a clear dose-response relationship. If you observe effects only at very high concentrations (e.g., >10 µM), it is more likely to be an off-target or non-specific effect.
-
Control Cell Line: If possible, use a control cell line that does not express CRTH2. If you observe the same effect in this cell line, it is likely an off-target effect.
-
Literature Review: While specific off-target effects for this compound are not widely documented in the provided search results, reviewing literature on other CRTH2 antagonists may provide insights into potential off-target liabilities for this class of compounds.
Detailed Experimental Protocols
The following are example protocols for key experiments involving this compound. These should be optimized for your specific cellular system and laboratory conditions.
Protocol 1: In Vitro Eosinophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant (PGD2).
Materials:
-
Isolated human or murine eosinophils
-
This compound
-
Prostaglandin D2 (PGD2)
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size filter)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
DMSO (vehicle)
Procedure:
-
Cell Preparation: Isolate eosinophils from whole blood using standard techniques (e.g., density gradient centrifugation followed by negative selection). Resuspend cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: In a separate plate, mix the eosinophil suspension with the this compound dilutions or vehicle control and incubate for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add PGD2 (at a pre-determined EC80 concentration) to the lower wells of the chemotaxis chamber.
-
Add assay buffer alone to some lower wells as a negative control for migration.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated eosinophil/BI-671800 mixture to the upper wells.
-
-
Incubation: Incubate the chemotaxis chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification:
-
Remove the filter and scrape off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the filter with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, a plate-based fluorescence assay can be used if cells are pre-labeled with a fluorescent dye.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay in CRTH2-Expressing Cells
This assay measures the ability of this compound to block PGD2-induced intracellular calcium release in cells recombinantly expressing CRTH2.
Materials:
-
A cell line stably or transiently expressing human CRTH2 (e.g., HEK293-CRTH2)
-
This compound
-
Prostaglandin D2 (PGD2)
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the CRTH2-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for each well.
-
Inject PGD2 (at a pre-determined EC80 concentration) into the wells and continue to record the fluorescence signal.
-
-
Data Analysis:
-
The increase in fluorescence upon PGD2 addition corresponds to calcium mobilization.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage inhibition of the calcium response for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for characterizing the inhibitory activity of this compound.
References
- 1. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thorax.bmj.com [thorax.bmj.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
BI-671800 experimental variability and controls
Technical Support Center: BI-671800
A Note on the Mechanism of Action: Initial inquiries may have incorrectly identified this compound as a Polo-like kinase (PLK) inhibitor. This technical guide clarifies that this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). The information provided herein pertains to its role as a CRTH2 antagonist.
This guide is intended for researchers, scientists, and drug development professionals using this compound in experimental settings. It provides troubleshooting advice and answers to frequently asked questions to address potential variability and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly specific and potent antagonist of the CRTH2 receptor.[1][2] By blocking this receptor, it inhibits the pro-inflammatory effects of its natural ligand, prostaglandin D2 (PGD2), which are implicated in allergic inflammation.[2] The CRTH2 receptor is expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.
Q3: What are the known IC50 values for this compound?
A3: The inhibitory potency of this compound has been determined in various assays. The following table summarizes key IC50 values.
| Assay Type | Target | Species | IC50 Value | Reference |
| Radioligand Binding | CRTH2/DP2 | Not Specified | 42 nM | [1] |
| Eosinophil Shape Change | CRTH2/DP2 | Human | 744 nM | [1] |
Q4: Has this compound shown selectivity for CRTH2 over other prostaglandin receptors?
A4: Yes, this compound is selective for CRTH2. In binding assays, it demonstrated significantly lower affinity for DP1, thromboxane, and prostacyclin receptors.[1]
| Receptor | IC50 Value (µM) | Reference |
| DP1 | 25.6 | [1] |
| Thromboxane | 62.6 | [1] |
| Prostacyclin | >100 | [1] |
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
Inconsistent results are a common challenge in experimental biology. For this compound, this can arise from several factors, from compound handling to assay conditions.
-
Possible Cause 1: Compound Precipitation: this compound is soluble in DMSO but not in aqueous solutions. Diluting a concentrated DMSO stock directly into aqueous buffer can cause the compound to precipitate, leading to a lower effective concentration.
-
Solution: When preparing working solutions, perform serial dilutions. It is also advisable to not exceed a final DMSO concentration of 0.5% in the assay, as higher concentrations can affect cell viability and assay performance.
-
-
Possible Cause 2: Inconsistent Cell Health and Density: The response of cells to CRTH2 stimulation and inhibition can be highly dependent on their health, passage number, and density at the time of the experiment.
-
Solution: Use cells within a consistent and low passage number range. Ensure cell viability is high (>95%) before starting an experiment. Plate cells at a consistent density and allow them to adhere and recover before treatment.
-
-
Possible Cause 3: Variability in Agonist (PGD2) Activity: Prostaglandin D2 is unstable. Degradation of the PGD2 stock can lead to weaker than expected receptor activation and, consequently, an overestimation of the antagonist's potency.
-
Solution: Prepare fresh PGD2 solutions for each experiment from a powder stored under appropriate conditions (typically -80°C). Avoid repeated freeze-thaw cycles.
-
Issue 2: Lower Than Expected Potency in Cell-Based Assays
Observing a rightward shift in the IC50 curve compared to published values can be perplexing.
-
Possible Cause 1: Serum Protein Binding: If your cell culture medium contains serum, this compound may bind to serum proteins, reducing its free concentration available to interact with the receptor.
-
Solution: Whenever possible, perform the assay in a serum-free medium. If serum is required for cell viability, maintain a consistent serum concentration across all experiments and note that the apparent IC50 may be higher than in serum-free conditions.
-
-
Possible Cause 2: Suboptimal Assay Conditions: The potency of a competitive antagonist can be influenced by the concentration of the agonist used.
-
Solution: For IC50 determination, use an agonist (PGD2) concentration that elicits a submaximal response (EC80 is common). This ensures that the assay is sensitive to inhibition.
-
-
Possible Cause 3: Receptor Expression Levels: The level of CRTH2 expression in your cell line can affect the observed potency of an antagonist.
-
Solution: If using a recombinant cell line, periodically verify the expression level of CRTH2.
-
Visualizing Experimental Workflows and Pathways
CRTH2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PGD2 binding to the CRTH2 receptor and the point of inhibition by this compound.
Caption: A diagram of the CRTH2 signaling pathway and this compound's point of action.
General Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 of this compound in a cell-based assay.
Caption: A generalized workflow for determining the IC50 of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting unexpected experimental outcomes.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
Experimental Protocols
CRTH2 Radioligand Binding Assay
This protocol is a general guide for a competitive binding assay to determine the affinity of this compound for the CRTH2 receptor.
Materials:
-
Membrane Preparation: Cell membranes from a cell line overexpressing human CRTH2.
-
Radioligand: [3H]-Prostaglandin D2 ([3H]PGD2).
-
Non-labeled Ligand: Prostaglandin D2 (for non-specific binding determination).
-
Test Compound: this compound.
-
Binding Buffer: 50 mM HEPES, 10 mM MnCl2, 1 mM EDTA, 0.2% BSA, pH 7.0.
-
Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 7.4.
-
96-well Filter Plates: Coated with 0.33% polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. Also, prepare solutions of [3H]PGD2 (at a concentration near its Kd, e.g., 10 nM) and a high concentration of unlabeled PGD2 (e.g., 10 µM) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, combine the CRTH2 membrane preparation (e.g., 10 µ g/well ), [3H]PGD2, and either binding buffer (for total binding), unlabeled PGD2 (for non-specific binding), or your this compound dilution.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to the pre-coated filter plate. Rapidly wash the wells three times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.
Eosinophil Shape Change Assay
This protocol describes a flow cytometry-based method to assess the functional antagonism of this compound on PGD2-induced eosinophil shape change.
Materials:
-
Eosinophils: Isolated from human peripheral blood.
-
Assay Buffer: PBS with calcium and magnesium.
-
Agonist: Prostaglandin D2 (PGD2).
-
Antagonist: this compound.
-
Flow Cytometer.
Procedure:
-
Cell Preparation: Isolate eosinophils from whole blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in assay buffer.
-
Compound Treatment: Pre-incubate the eosinophils with various concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add PGD2 (at a pre-determined EC50 concentration) to the cell suspension and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Fixation (Optional but Recommended): Stop the reaction by adding an equal volume of cold 4% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal.
-
Data Analysis: Gate on the eosinophil population. Determine the mean FSC for each condition. Calculate the percentage inhibition of the PGD2-induced shape change for each concentration of this compound. Plot the percentage inhibition against the antagonist concentration to determine the IC50.
References
Validation & Comparative
In Vivo Confirmation of BI-671800 as a CRTH2 Antagonist: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of BI-671800, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The data presented herein, derived from clinical trials in patients with asthma and allergic rhinitis, confirms its antagonistic action on the CRTH2 pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CRTH2 antagonism.
Introduction to CRTH2 and this compound
The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand, prostaglandin (B15479496) D2 (PGD2), is primarily released from activated mast cells. The PGD2-CRTH2 signaling axis plays a pivotal role in the pathogenesis of allergic inflammation, mediating the recruitment and activation of key inflammatory cells and the release of pro-inflammatory cytokines.
This compound is an orally administered, potent, and selective antagonist of the CRTH2 receptor. By blocking the interaction of PGD2 with CRTH2, this compound is designed to attenuate the downstream inflammatory cascade characteristic of allergic diseases such as asthma and allergic rhinitis.
Comparative Efficacy of CRTH2 Antagonists
The following tables summarize the key efficacy data from clinical trials involving this compound and other CRTH2 antagonists, providing a quantitative comparison of their in vivo performance.
Table 1: Efficacy of this compound in Asthma (Controller-Naïve Patients) - Trial 1[1][2]
| Treatment Group | Dose | Change from Baseline in Trough FEV1 % Predicted (vs. Placebo) | p-value |
| This compound | 50 mg bid | +3.08% | 0.0311 |
| This compound | 200 mg bid | +3.59% | 0.0126 |
| This compound | 400 mg bid | +3.98% | 0.0078 |
| Fluticasone (B1203827) Propionate (B1217596) | 220 µg bid | +8.62% | <0.0001 |
Table 2: Efficacy of this compound in Asthma (on Inhaled Corticosteroids) - Trial 2[1][2]
| Treatment Group | Dose | Change from Baseline in Trough FEV1 % Predicted (vs. Placebo) | p-value |
| This compound | 400 mg bid | +3.87% | 0.0050 |
| Montelukast (B128269) | 10 mg qd | +2.37% | 0.0657 |
Table 3: Comparative Efficacy of Other CRTH2 Antagonists in Asthma
| Compound | Study Population | Key Efficacy Endpoint | Result |
| Fevipiprant | Moderate-to-severe asthma with sputum eosinophilia | Change in sputum eosinophil percentage | Significant reduction from 5.4% to 1.1% over 12 weeks vs. placebo. |
| AZD1981 | Stable asthma (ICS withdrawn) | Change in morning PEF | Non-significant increase of 9.5 L/min vs. placebo.[1][2] |
| AZD1981 | Uncontrolled asthma on ICS | Change in ACQ-5 scores | Significant improvements of 0.26-0.3 units vs. placebo.[1][2][3] |
| Timapiprant (OC000459) | Moderate persistent asthma | Change in FEV1 (Per Protocol population) | Significant improvement of 9.2% vs. 1.8% for placebo. |
Experimental Protocols
Clinical Trial Methodology: this compound in Asthma[1][6]
The efficacy of this compound in asthma was evaluated in two key multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Trial 1 (NCT01092148): This study enrolled symptomatic, steroid-naïve adult patients with asthma. Participants were randomized to receive one of three doses of this compound (50 mg, 200 mg, or 400 mg twice daily), fluticasone propionate (220 µg twice daily), or a matching placebo for 6 weeks.
-
Trial 2 (NCT01103349): This trial included patients with asthma who were symptomatic despite being on a stable dose of inhaled fluticasone (88 µg twice daily). Patients were randomized to receive this compound (400 mg twice daily), montelukast (10 mg once daily), or a matching placebo for 6 weeks.
Inclusion Criteria (General):
-
Adults aged 18-75 years with a physician diagnosis of asthma for at least 6 months.
-
Forced Expiratory Volume in 1 second (FEV1) between 50% and 90% of predicted normal value.
-
Demonstrated reversibility of airflow obstruction.
Exclusion Criteria (General):
-
History of life-threatening asthma.
-
Respiratory tract infection within 4 weeks of screening.
-
Current smokers or those with a smoking history of >10 pack-years.
Endpoints:
-
Primary: Change from baseline in trough FEV1 percent predicted at week 6.
-
Secondary: Change from baseline in Asthma Control Questionnaire (ACQ) score, morning and evening peak expiratory flow (PEF), and safety assessments.
Randomization and Blinding: A central randomization system was used to assign patients to treatment groups. Both patients and investigators were blinded to the treatment allocation.
Preclinical In Vivo Model: Cockroach Allergen-Induced Airway Inflammation[7][8][9]
This model is utilized to assess the efficacy of CRTH2 antagonists in a preclinical setting that mimics key features of allergic asthma.
Animals: Female BALB/c mice, 6-8 weeks old.
Sensitization and Challenge Protocol:
-
Sensitization: On day 0, mice are sensitized via an intraperitoneal (i.p.) injection of cockroach allergen extract emulsified in an adjuvant such as Imject™ Alum.
-
Intranasal Challenge: On day 14, a localized airway response is induced by an intranasal administration of cockroach allergen.
-
Intratracheal Challenge: On day 19, mice receive an intratracheal challenge with cockroach allergen to induce a robust inflammatory response.
-
Treatment: The CRTH2 antagonist or vehicle is administered orally prior to the final allergen challenge.
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung resistance in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of peribronchial and perivascular inflammation and mucus production.
-
Cytokine and Chemokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) are measured in lung homogenates or BAL fluid.
Visualizations
CRTH2 Signaling Pathway
Caption: CRTH2 signaling cascade initiated by PGD2 binding.
Experimental Workflow: Clinical Trial
Caption: Generalized workflow of a randomized controlled trial.
Logical Relationship: Mechanism of Action
Caption: this compound's role in disrupting the allergic cascade.
References
A Comparative Analysis of BI-671800 and Other CRTH2 Antagonists in Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical performance of BI-671800, a Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonist, with other notable CRTH2 antagonists that have been in development. The contents herein are based on publicly available clinical trial data and are intended to provide an objective overview to inform research and drug development efforts in the field of allergic and inflammatory diseases.
Introduction to CRTH2 Antagonism
The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by its natural ligand, prostaglandin (B15479496) D2 (PGD2), which is a key mediator released by mast cells during an allergic inflammatory response. The activation of the CRTH2 pathway is implicated in the recruitment and activation of inflammatory cells, leading to the characteristic symptoms of allergic diseases such as asthma and allergic rhinitis. Consequently, antagonism of the CRTH2 receptor has been a promising therapeutic strategy to mitigate the underlying inflammation in these conditions. A number of oral small-molecule CRTH2 antagonists have been investigated in clinical trials, including this compound, fevipiprant (B1672611), setipiprant, AZD1981, and OC000459 (timapiprant).
CRTH2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on inflammatory cells triggers a cascade of intracellular signaling events that ultimately lead to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. The following diagram illustrates the key components of this pathway.
Clinical Performance of CRTH2 Antagonists
The following tables summarize the key efficacy and safety findings from clinical trials of this compound and other CRTH2 antagonists. The primary focus of these trials has been on asthma, with some investigations into other indications like androgenetic alopecia and allergic rhinitis.
Efficacy in Asthma: Change in Forced Expiratory Volume in 1 Second (FEV1)
| Drug | Trial Phase | Patient Population | Treatment | Change in FEV1 from Baseline vs. Placebo | Citation(s) |
| This compound | Phase II | Controller-naïve asthma | 400 mg bid | +134 mL (3.98% predicted) | [1][2] |
| Phase II | Asthma on ICS | 400 mg bid | +142 mL (3.87% predicted) | [1][2] | |
| Fevipiprant | Phase II | Mild-to-moderate allergic asthma | 500 mg qd | No significant difference overall; significant improvement in patients with FEV1 <70% predicted | [3] |
| Phase III (ZEAL-1) | Uncontrolled asthma | 150 mg qd | +41 mL (not statistically significant) | [4] | |
| Phase III (ZEAL-2) | Uncontrolled asthma | 150 mg qd | -31 mL (not statistically significant) | [4] | |
| Meta-analysis | Asthma | Various | Pre-bronchodilator: +0.115 L; Post-bronchodilator: +0.249 L | [5][6] | |
| AZD1981 | Phase II | Stable asthma (ICS withdrawn) | 1000 mg bid | Numerical improvement, not statistically significant | [7] |
| Phase II | Uncontrolled asthma on ICS | 400 mg bid | Statistically significant improvement (P=0.015) | [7] | |
| Phase IIb | Persistent atopic asthma on ICS/LABA | 400 mg bid | +0.02 L (not statistically significant) | [8] | |
| OC000459 (Timapiprant) | Phase II | Moderate persistent asthma | 200 mg bid | +9.2% (Per Protocol population) | [9][10] |
| Phase II | Moderate persistent asthma | 25 mg qd | +95 mL | [11] |
Efficacy in Asthma: Change in Asthma Control Questionnaire (ACQ) Score
| Drug | Trial Phase | Patient Population | Treatment | Change in ACQ Score vs. Placebo | Citation(s) |
| This compound | Phase II | Asthma on ICS | 400 mg bid | Statistically significant improvement | [2] |
| Fevipiprant | Meta-analysis | Asthma | Various | -0.124 | [5][6] |
| AZD1981 | Phase II | Uncontrolled asthma on ICS | 50-1000 mg bid | Significant improvements (0.26-0.3 units) | [7] |
Efficacy in Other Indications
| Drug | Indication | Trial Phase | Key Finding | Citation(s) |
| Setipiprant | Androgenetic Alopecia | Phase IIa | Did not demonstrate efficacy versus placebo for scalp hair growth. | [12][13][14][15] |
| OC000459 (Timapiprant) | Allergic Rhinitis | Phase II | Significantly reduced nasal and ocular symptoms. | [9] |
Safety and Tolerability
| Drug | Key Safety Findings | Citation(s) |
| This compound | Generally well tolerated with no significant differences in adverse events across treatment groups. | [2] |
| Fevipiprant | Generally well tolerated, with treatment-emergent adverse events balanced across groups and comparable to placebo. | [3] |
| AZD1981 | Well tolerated; incidence of adverse events was comparable across placebo and treatment groups. | [7][8][16] |
| Setipiprant | Safe and well tolerated in the androgenetic alopecia trial. | [12][13][14][15] |
| OC000459 (Timapiprant) | Safe and effective, with a lower incidence of respiratory infections compared to placebo in one study. | [9][11] |
Key Experimental Methodologies
Forced Expiratory Volume in 1 Second (FEV1) Measurement
Objective: To assess changes in airway obstruction.
Protocol:
-
Patient Preparation: Patients are instructed to withhold the use of short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours prior to testing.
-
Equipment: A calibrated spirometer that meets the American Thoracic Society (ATS)/European Respiratory Society (ERS) standards is used.
-
Procedure:
-
The patient is seated in an upright position.
-
A nose clip is applied.
-
The patient is instructed to take a full, deep inspiration.
-
The patient then places their mouth tightly around the spirometer mouthpiece and performs a maximal, forceful, and complete exhalation for at least 6 seconds.
-
The maneuver is repeated a minimum of three times to ensure reproducibility, with the highest FEV1 value being recorded.
-
-
Data Analysis: The change in FEV1 from baseline is calculated and compared between the active treatment and placebo groups.
Asthma Control Questionnaire (ACQ)
Objective: To measure the adequacy of asthma control from the patient's perspective.
Protocol:
-
Questionnaire Administration: The ACQ is a 7-item questionnaire administered to patients.
-
Content: The questions cover asthma symptoms (nighttime waking, symptoms on waking, activity limitation, shortness of breath, wheezing), rescue bronchodilator use over the previous week, and a pre-bronchodilator FEV1 (% predicted) measurement.
-
Scoring: Each item is scored on a 7-point scale (0 = totally controlled, 6 = severely uncontrolled). The overall ACQ score is the mean of the 7 items.
-
Interpretation: A score of 0.75 or less is considered well-controlled, while a score of 1.5 or more is considered inadequately controlled.
Whole Blood Eosinophil Shape Change Assay
Objective: To assess the in vitro activity of CRTH2 antagonists by measuring their ability to inhibit PGD2-induced eosinophil activation.
Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., citrate).
-
Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying concentrations of the CRTH2 antagonist or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: The blood samples are then stimulated with a pre-determined concentration of PGD2 (or another CRTH2 agonist) for a short period (e.g., 5-10 minutes) at 37°C to induce eosinophil shape change. A vehicle control is used for baseline measurement.
-
Fixation and Lysis: The reaction is stopped by adding a fixing solution (e.g., paraformaldehyde), followed by lysis of red blood cells.
-
Flow Cytometry Analysis:
-
The samples are analyzed on a flow cytometer.
-
Eosinophils are identified and gated based on their characteristic auto-fluorescence and side scatter properties.
-
The change in eosinophil shape is quantified by measuring the change in the forward scatter (FSC) signal. An increase in FSC indicates cellular elongation and activation.
-
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the PGD2-induced increase in FSC compared to the vehicle control. IC50 values are then determined.
Experimental Workflow: FEV1 Measurement in a Clinical Trial
The following diagram outlines a typical workflow for measuring FEV1 as a primary endpoint in a clinical trial for an asthma therapeutic.
Conclusion
The development of CRTH2 antagonists has been a significant area of research for new oral therapies for allergic diseases. While this compound and other antagonists have shown some promise in early to mid-stage clinical trials, particularly in improving lung function in certain asthma patient populations, the overall clinical efficacy has been modest and, in some cases, not consistently demonstrated in larger Phase III studies.
The data presented in this guide highlight the challenges in translating the well-defined mechanism of CRTH2 antagonism into robust clinical benefit. The variability in patient responses suggests that identifying specific patient phenotypes, potentially based on biomarkers such as blood eosinophil counts, may be crucial for the successful development of this class of drugs.
The detailed methodologies provided for key clinical and in vitro assays are intended to support the design and interpretation of future studies in this field. As research continues, a deeper understanding of the complexities of the CRTH2 pathway and its role in different inflammatory endotypes will be essential for unlocking the full therapeutic potential of CRTH2 antagonists.
References
- 1. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Fevipiprant in Asthma: A Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. belgraviacentre.com [belgraviacentre.com]
- 14. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CRTH2 Antagonists BI-671800 and AZD1981 in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2): BI-671800 and AZD1981. Both compounds have been investigated for their potential as oral treatments for asthma, targeting the prostaglandin (B15479496) D2 (PGD2) pathway involved in allergic inflammation. This document synthesizes available clinical trial data to objectively compare their performance and provides insights into their pharmacological profiles.
Mechanism of Action: Targeting the PGD2/CRTH2 Signaling Pathway
Both this compound and AZD1981 are antagonists of the CRTH2 receptor, a G-protein coupled receptor that binds with high affinity to PGD2.[1][2] PGD2 is a major inflammatory mediator released primarily from mast cells following allergen stimulation.[1] The interaction of PGD2 with CRTH2 on various immune cells, including T-helper type 2 (Th2) cells, eosinophils, and basophils, orchestrates a cascade of events central to the pathophysiology of asthma.[1][2] This includes the recruitment of these inflammatory cells to the airways, their activation and degranulation, and the release of pro-inflammatory cytokines such as interleukins 4, 5, and 13.[1] By blocking this interaction, CRTH2 antagonists aim to mitigate the eosinophilic inflammation that characterizes a significant subset of asthma patients.[1]
Below is a diagram illustrating the PGD2/CRTH2 signaling pathway and the point of intervention for antagonists like this compound and AZD1981.
Comparative Efficacy in Clinical Asthma Models
Direct head-to-head clinical trials of this compound and AZD1981 have not been published. However, data from their respective Phase II clinical trials in adult patients with asthma provide a basis for comparison.
This compound Clinical Trial Data
This compound was evaluated in two separate trials in patients with poorly controlled asthma: one in controller-naïve patients and the other in patients receiving inhaled corticosteroids (ICS).[3][4][5]
| Trial | Patient Population | Treatment Arms | Primary Endpoint: Change in Trough FEV1% Predicted (vs. Placebo) | Reference |
| Trial 1 | Symptomatic, controller-naïve adults | This compound 50 mg bid | +3.08% (p=0.0311) | [3] |
| This compound 200 mg bid | +3.59% (p=0.0126) | [3] | ||
| This compound 400 mg bid | +3.98% (p=0.0078) | [1][3] | ||
| Fluticasone (B1203827) propionate (B1217596) 220 µg bid | +8.62% (p<0.0001) | [3] | ||
| Trial 2 | Symptomatic, on fluticasone (88 µg bid) | This compound 400 mg bid | +3.87% (p=0.0050) | [3][4] |
| Montelukast (B128269) 10 mg qd | +2.37% (p=0.0657) | [3][4] |
bid: twice daily; qd: once daily; FEV1: Forced Expiratory Volume in 1 second
In another study, this compound administered at a total daily dose of 400 mg as an add-on to fluticasone propionate did not show a significant improvement in FEV1 compared to placebo.[6][7] A greater effect of this compound was noted in patients with higher blood eosinophil counts.[1]
AZD1981 Clinical Trial Data
AZD1981 was also assessed in two Phase II randomized trials in adults with asthma.[8][9]
| Trial | Patient Population | Treatment Arms | Primary Endpoint: Change in Morning PEF (L/min) (vs. Placebo) | Secondary Endpoint: Change in ACQ-5 Score (vs. Placebo) | Reference |
| Study 1 | Stable asthma, withdrawn from ICS | AZD1981 1000 mg bid | +9.5 (p=0.086) | Not statistically significant | [8][9][10] |
| Study 2 | Uncontrolled asthma, on medium-to-high dose ICS | AZD1981 50 mg bid | - | -0.26 (p=0.022) | [8][9] |
| AZD1981 400 mg bid | - | -0.30 (p=0.010) | [8][9] | ||
| AZD1981 1000 mg bid | +12 (p=0.16) | -0.28 (p=0.015) | [8][9][10] |
bid: twice daily; PEF: Peak Expiratory Flow; ACQ-5: 5-item Asthma Control Questionnaire; ICS: Inhaled Corticosteroid
While AZD1981 did not show a statistically significant effect on the primary endpoint of morning PEF, it demonstrated significant improvements in asthma control as measured by the ACQ-5 score in patients already on ICS.[8][9] Notably, in a post-hoc analysis of atopic patients, AZD1981 was associated with improvements in both ACQ-5 scores and FEV1.[8]
Pharmacological Profile
| Parameter | This compound | AZD1981 |
| Mechanism of Action | Potent and specific CRTH2 antagonist.[11] | Potent, fully reversible, functionally non-competitive CRTH2 antagonist.[12] |
| In Vitro Potency | IC50 of 4.5 nM for PGD2 binding to human CRTH2.[11] | pIC50 of 8.4 for displacing radiolabelled PGD2 from human recombinant DP2 (CRTH2).[2] |
| Selectivity | Highly specific for CRTH2.[11] | Highly selective against a panel of over 340 other enzymes and receptors, including over 1000-fold selectivity against DP1.[2] |
| In Vitro Effects | Not detailed in the provided search results. | Blocks agonist-induced human eosinophil CD11b expression, shape change, and chemotaxis, as well as basophil shape change and Th2-cell chemotaxis.[2][12] |
Experimental Protocols
The clinical efficacy data presented above were derived from randomized, double-blind, placebo-controlled, parallel-group trials.
This compound Trial Methodology (Summarized)[3][5]
-
Trial 1: Symptomatic, controller-naïve adults with asthma were randomized to receive this compound (50, 200, or 400 mg bid), fluticasone propionate (220 µg bid), or placebo for 6 weeks.
-
Trial 2: Patients with symptomatic asthma despite being on inhaled fluticasone (88 µg bid) were randomized to receive this compound (400 mg bid), montelukast (10 mg qd), or placebo for 6 weeks.
-
Primary Endpoint: Change from baseline in trough FEV1 percent predicted at 6 weeks.
-
Secondary Endpoint: Change from baseline in the Asthma Control Questionnaire (ACQ) mean score at 6 weeks.
AZD1981 Trial Methodology (Summarized)[8][9]
-
Study 1: Adults with stable asthma were withdrawn from their ICS and randomized to AZD1981 (1000 mg bid) or placebo for 4 weeks.
-
Study 2: Patients with uncontrolled asthma despite medium-to-high doses of ICS were randomized to AZD1981 (50, 400, or 1000 mg bid) or placebo for 4 weeks.
-
Primary Efficacy Variable: Change in morning peak expiratory flow (PEF) after 4 weeks of treatment.
-
Secondary Variables: Asthma Control Questionnaire (ACQ-5) scores and FEV1 assessments.
The general workflow for these clinical trials is depicted in the diagram below.
References
- 1. dovepress.com [dovepress.com]
- 2. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AZD1981 [openinnovation.astrazeneca.com]
BI-671800 vs montelukast mechanism of action
A Comparative Guide to the Mechanisms of Action: BI-671800 vs. Montelukast (B128269)
This guide provides a detailed comparison of the mechanisms of action, supported by experimental data, for two therapeutic compounds: this compound and montelukast. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an orally administered antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3] Montelukast is a widely prescribed oral leukotriene receptor antagonist that selectively inhibits the cysteinyl leukotriene CysLT1 receptor.[4][5][6] Both compounds have been investigated for the treatment of inflammatory airway diseases such as asthma and allergic rhinitis, but they target distinct signaling pathways.[1][7]
Mechanism of Action
The therapeutic effects of this compound and montelukast stem from their ability to interrupt different inflammatory cascades.
This compound: A CRTH2 Antagonist
This compound functions by blocking the CRTH2 receptor, which is preferentially expressed on key effector cells of allergic inflammation, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3][8] The natural ligand for this receptor is Prostaglandin D2 (PGD2), a lipid mediator released predominantly from mast cells upon allergen stimulation.[8][9] The binding of PGD2 to CRTH2 triggers the recruitment and activation of these inflammatory cells to the airways, leading to the release of cytokines, eosinophil degranulation, and epithelial metaplasia, all of which contribute to the pathophysiology of asthma.[8][9] By competitively blocking this interaction, this compound inhibits these downstream effects.
Montelukast: A CysLT1 Receptor Antagonist
Montelukast targets the cysteinyl leukotriene (CysLT) pathway.[5] CysLTs (LTC₄, LTD₄, and LTE₄) are potent lipid inflammatory mediators synthesized from arachidonic acid by various cells, including mast cells and eosinophils.[10][11] These leukotrienes, particularly LTD₄, exert their effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR) found on airway smooth muscle cells and other inflammatory cells.[10][12] Activation of the CysLT1 receptor initiates a signaling cascade that increases intracellular calcium, resulting in bronchoconstriction, increased microvascular permeability, airway edema, and mucus secretion.[6][13] Montelukast acts as a competitive antagonist at the CysLT1 receptor, preventing LTD₄ binding and thereby mitigating these pathological responses.[4][6]
Comparative Efficacy Data
Clinical trials have directly compared the efficacy of this compound and montelukast in patients with asthma and seasonal allergic rhinitis (SAR). The following table summarizes key findings from these studies.
| Compound | Trial Population | Dosage | Primary Endpoint | Result vs. Placebo | Result vs. Montelukast | Reference |
| This compound | Asthma (on ICS) | 400 mg bid | Change in trough FEV₁ % predicted | +3.87% (p=0.0050) | Not statistically significant (Numerical improvement of 1.50%) | [1][14] |
| Montelukast | Asthma (on ICS) | 10 mg qd | Change in trough FEV₁ % predicted | +2.37% (p=0.0657) | - | [1] |
| This compound | SAR | 200 mg bid | Total Nasal Symptom Score AUC(0-6h) | -17% (p=0.0026) | Not statistically significant (this compound showed slightly greater reduction) | [2][8] |
| Montelukast | SAR | 10 mg qd | Total Nasal Symptom Score AUC(0-6h) | -15% (p=0.0115) | - | [2][8] |
Abbreviations: ICS = Inhaled Corticosteroid; bid = twice daily; qd = once daily; FEV₁ = Forced Expiratory Volume in 1 second; SAR = Seasonal Allergic Rhinitis; AUC = Area Under the Curve.
Experimental Protocols
The characterization of receptor antagonists relies on a combination of clinical trials and in vitro functional assays.
Clinical Trial Protocol (Asthma Efficacy Study)
This protocol provides a generalized methodology based on clinical trials comparing this compound and montelukast.[1][3][14]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted over a 6-week treatment period.
-
Patient Population: Adult patients with symptomatic asthma currently receiving maintenance inhaled corticosteroid (ICS) therapy.
-
Treatment Arms:
-
This compound (400 mg twice daily) + Placebo to montelukast
-
Montelukast (10 mg once daily) + Placebo to this compound
-
Placebo to this compound + Placebo to montelukast
-
-
Primary Endpoint: The primary efficacy measure was the change from baseline in trough forced expiratory volume in 1 second (FEV₁) percent predicted after 6 weeks of treatment.
-
Secondary Endpoints: Included changes in the Asthma Control Questionnaire (ACQ) score, FEV₁ area under the curve (AUC), and use of short-acting β-agonist (SABA) rescue medication.
-
Data Analysis: A mixed-effect, repeated-measures model was used to analyze the change from baseline for the primary and secondary endpoints, with terms for baseline, treatment, test day, and treatment-by-test-day interaction.
In Vitro Functional Assay: Calcium Mobilization
This assay is a standard method for evaluating the activity of compounds that target G-protein coupled receptors (GPCRs), such as CysLT1R and CRTH2, which signal through intracellular calcium release.[15][16][17]
-
Objective: To determine the potency of an antagonist (e.g., this compound or montelukast) in inhibiting agonist-induced calcium mobilization in cells expressing the target receptor.
-
Materials:
-
HEK293T cells transiently transfected to express the target receptor (CRTH2 or CysLT1R).
-
A promiscuous Gα₁₆ protein is often co-transfected to couple the receptor to the calcium signaling pathway.[17]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[17]
-
Agonist (PGD2 for CRTH2; LTD₄ for CysLT1R).
-
Antagonist (this compound or montelukast).
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).[15]
-
-
Protocol:
-
Cell Culture and Transfection: Plate HEK293T cells in a multi-well plate. Co-transfect the cells with plasmids encoding the target receptor and Gα₁₆.
-
Dye Loading: After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour.
-
Antagonist Incubation: Wash the cells and incubate with varying concentrations of the antagonist (or vehicle control) for a specified period.
-
Agonist Stimulation and Measurement: Place the cell plate into a fluorescence plate reader. The instrument adds a fixed concentration of the agonist to the wells while simultaneously measuring the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. The antagonist's potency is determined by its ability to inhibit the agonist-induced signal. Data are plotted as concentration-response curves to calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
-
References
- 1. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Montelukast - Wikipedia [en.wikipedia.org]
- 5. Montelukast - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 7. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: BI-671800 and Fluticasone for Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of published literature did not yield any studies that directly compare the efficacy of BI-671800 and fluticasone (B1203827) in a mouse model of airway inflammation. This guide, therefore, provides a comparison based on their distinct mechanisms of action, a summary of human clinical trial data, and representative experimental protocols for their evaluation in established mouse models of allergic airway disease.
Executive Summary
This compound is an orally administered antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which plays a role in the inflammatory cascade of allergic diseases. Fluticasone, a synthetic corticosteroid, is a potent anti-inflammatory agent that acts via glucocorticoid receptors. While both aim to reduce airway inflammation, their mechanisms of action and clinical profiles present distinct advantages and applications. This guide summarizes available comparative data from human studies and provides detailed potential experimental protocols for preclinical evaluation in murine models.
Mechanisms of Action
The therapeutic effects of this compound and fluticasone are rooted in their distinct molecular pathways.
This compound: As a CRTH2 antagonist, this compound blocks the binding of prostaglandin (B15479496) D2 (PGD2) to the CRTH2 receptor. This receptor is primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils. By inhibiting this interaction, this compound is designed to prevent the recruitment and activation of these key inflammatory cells into the airways, thereby reducing the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.
Fluticasone: Fluticasone propionate (B1217596) is a corticosteroid that binds to intracellular glucocorticoid receptors.[1] This complex then translocates to the nucleus and modulates gene expression.[1] It upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][2] This broad anti-inflammatory action affects multiple cell types involved in the asthmatic response.[1][2]
Signaling Pathway Diagrams
Figure 1. Mechanism of Action for this compound.
Figure 2. Mechanism of Action for Fluticasone.
Comparative Efficacy from Human Clinical Trials
While direct preclinical comparisons in mice are unavailable, several clinical trials have evaluated this compound, sometimes in comparison to fluticasone, in adult patients with asthma or allergic rhinitis. The data suggests that while this compound shows a modest improvement in lung function, fluticasone generally demonstrates a greater effect.
| Trial Metric | This compound | Fluticasone Propionate | Placebo | Study Population | Reference |
| Change in FEV1% predicted (Trial 1) | +3.98% (400 mg bid) | +8.62% (220 µg bid) | - | Symptomatic, controller-naïve adults with asthma | [3][4][5] |
| Total Nasal Symptom Score (AUC0-6h) % reduction | -17% (200 mg bid) | -33% (200 µg qd) | - | Adults with seasonal allergic rhinitis | [5][6] |
| Trial Metric | This compound (add-on to Fluticasone) | Montelukast (add-on to Fluticasone) | Placebo (with Fluticasone) | Study Population | Reference |
| Change in FEV1% predicted (Trial 2) | +3.87% (400 mg bid) | +2.37% (10 mg qd) | - | Adults with asthma receiving inhaled fluticasone | [3][4] |
Representative Experimental Protocols in Mice
The following are representative protocols for evaluating the efficacy of this compound and fluticasone in mouse models of allergic airway inflammation.
Protocol 1: Evaluation of a CRTH2 Antagonist (e.g., this compound) in a Cockroach Allergen (CRA)-Induced Airway Inflammation Model
This protocol is based on methodologies used for evaluating CRTH2 antagonists in murine models.[2]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
Day 0: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of cockroach allergen (CRA) emulsified in Imject® Alum.
-
Day 14: Mice receive a booster i.p. injection of 20 µg CRA in Alum.
-
-
Challenge:
-
Day 21: Mice are challenged via intranasal administration of 2 µg soluble CRA.
-
Day 26 and 28: Mice receive intratracheal administrations of 6 µg CRA.
-
-
Treatment:
-
This compound or vehicle is administered orally (gavage) at a specified dose (e.g., 0.1-10 mg/kg) daily, starting one day before the first challenge until the end of the experiment.
-
-
Outcome Measures (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph or forced oscillation technique.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid supernatant by ELISA.
-
Lung Histology: Lungs are harvested, fixed, and sectioned for staining with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
-
Serum IgE: Measurement of CRA-specific IgE levels in serum by ELISA.
-
Protocol 2: Evaluation of Fluticasone in an Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This is a widely used, standard protocol for assessing the efficacy of corticosteroids.[7][8]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
Day 0 and 7: Mice are sensitized by i.p. injections of 50 µg of ovalbumin (OVA) adsorbed to 2 mg of aluminum hydroxide (B78521) (alum) in saline.[7]
-
-
Challenge:
-
Days 14, 15, and 16: Mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.
-
-
Treatment:
-
Fluticasone propionate or vehicle is administered intranasally at a specified dose (e.g., 1 mg/kg) one hour prior to each OVA challenge.
-
-
Outcome Measures (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed as described in Protocol 1.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Performed as described in Protocol 1.
-
Cytokine Analysis: Measurement of Th2 cytokines in BAL fluid as described in Protocol 1.
-
Lung Histology: Performed as described in Protocol 1.
-
Serum IgE: Measurement of OVA-specific IgE levels in serum.
-
Experimental Workflow Diagram
Figure 3. General workflow for preclinical evaluation.
References
- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 8. Blockade of thymic stromal lymphopoietin and CRTH2 attenuates airway inflammation in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-671800: A Comparative Guide to its Selectivity as a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of BI-671800, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), with other relevant CRTH2 antagonists. The information is intended to provide researchers, scientists, and drug development professionals with objective data to inform their research and development activities.
Introduction to this compound and CRTH2
This compound is a small molecule that has been investigated for its therapeutic potential in inflammatory conditions such as asthma and allergic rhinitis.[1][2][3] Its primary mechanism of action is the selective antagonism of the CRTH2 receptor, a G-protein coupled receptor (GPCR) that is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation. By blocking the interaction of PGD2 with CRTH2, this compound is designed to inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the inflammatory cascade.
Comparative Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its safety and efficacy. Off-target interactions can lead to undesirable side effects. The following table summarizes the available data on the binding affinity of this compound and other notable CRTH2 antagonists for the CRTH2 receptor and, where available, their activity at other receptors.
| Compound | Target | Assay Type | Species | Ki / IC50 (nM) | Selectivity Notes |
| This compound | CRTH2 | Radioligand Binding | Human | 4.5 | Highly specific and potent. |
| CRTH2 | Radioligand Binding | Murine | 3.7 | ||
| Fevipiprant (QAW039) | CRTH2 | Radioligand Binding | Human | 1.14 (KD) | Inactive (IC50 > 10 µM or <50% inhibition at 10 µM) against a panel of 165 other receptors, ion channels, transporters, and enzymes.[4] |
| Timapiprant (OC000459) | CRTH2 | Radioligand Binding | Human (recombinant) | 13 | Does not interfere with the ligand binding properties or functional activities of other prostanoid receptors (EP1-4, DP1, TP, IP, FP).[5][6] Had no significant inhibitory activity on a battery of 69 other receptors and 19 enzymes.[6] |
| CRTH2 | Radioligand Binding | Rat (recombinant) | 3 | ||
| CRTH2 | Radioligand Binding | Human (native) | 4 | ||
| Setipiprant (ACT-129968) | CRTH2 | Not Specified | Human | Potent antagonist | A selective oral antagonist of human CRTH2.[7][8] |
Experimental Protocols
The data presented in this guide are derived from standard preclinical pharmacology assays. Below are detailed methodologies for key experiments typically used to determine the selectivity profile of a compound like this compound.
Radioligand Displacement Binding Assay for GPCRs
This assay is a fundamental method for determining the binding affinity of a test compound for a specific receptor.[9]
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the recombinant human CRTH2 receptor.
-
Radioligand: [3H]-PGD2.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([3H]-PGD2) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to selectivity profiling, the following diagrams are provided.
References
- 1. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Setipiprant, a selective oral antagonist of human CRTH2: relative bioavailability of a capsule and a tablet formulation in healthy female and male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-671800: A Comparative Analysis of a CRTH2 Antagonist in Allergic Airway Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of BI-671800's performance against published data for other chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists. This document summarizes key clinical trial results, details experimental methodologies, and visualizes the underlying biological pathways to offer an objective comparison of therapeutic alternatives in the context of asthma and allergic rhinitis.
This compound is an orally administered antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor, CRTH2.[1] This receptor is a key player in the inflammatory cascade associated with allergic diseases. Activation of CRTH2 by its ligand, PGD2, stimulates the migration and activation of type 2 helper T cells (Th2), eosinophils, and basophils, leading to the release of pro-inflammatory cytokines and perpetuating the allergic response.[2][3] By blocking this interaction, CRTH2 antagonists like this compound aim to mitigate the underlying inflammation in conditions such as asthma and seasonal allergic rhinitis.[1][4]
Performance Comparison of CRTH2 Antagonists
Clinical trials have evaluated the efficacy of this compound and other CRTH2 antagonists, primarily focusing on improvements in lung function, symptom scores, and inflammatory biomarkers. The following tables summarize the quantitative outcomes from key studies, providing a side-by-side comparison.
Table 1: Efficacy of this compound in Patients with Asthma
| Trial Identifier | Patient Population | Treatment Arms | Duration | Primary Endpoint: Change from Baseline in Trough FEV1 % Predicted (vs. Placebo) |
| Trial 1 | Symptomatic, controller-naïve adults with asthma | This compound 50 mg bid | 6 weeks | 3.08% |
| This compound 200 mg bid | 3.59% | |||
| This compound 400 mg bid | 3.98%[5] | |||
| Fluticasone (B1203827) propionate (B1217596) 220 µg bid | 8.62%[5] | |||
| Trial 2 | Adults with asthma receiving inhaled fluticasone (88 µg bid) | This compound 400 mg bid | 6 weeks | 3.87%[5] |
| Montelukast (B128269) 10 mg qd | 2.37% | |||
| Phase IIa Crossover Trial | Adults with symptomatic asthma on fluticasone propionate (44 µg, 2 inhalations bid) | This compound 200 mg bid | 4 weeks | 0.08% (not statistically significant)[6] |
| This compound 400 mg AM | 0.28% (not statistically significant)[6] | |||
| This compound 400 mg PM | 0.67% (not statistically significant)[6] |
Table 2: Efficacy of Other CRTH2 Antagonists in Patients with Asthma
| Drug | Patient Population | Treatment Arms | Duration | Primary Endpoint: Change from Baseline in FEV1 (vs. Placebo) |
| OC000459 | Steroid-free, moderate persistent asthma | OC000459 200 mg bid | 28 days | 9.2% (Per Protocol population)[7][8] |
| Asthma patients not using ICS | OC000459 25 mg qd | 12 weeks | 95 mL greater than placebo (pooled dose groups)[9] | |
| Fevipiprant (B1672611) | Moderate-to-severe asthma with elevated sputum eosinophils | Fevipiprant 225 mg bid | 12 weeks | Significant decrease in sputum eosinophil percentage (from 5.4% to 1.1%)[10][11] |
| Uncontrolled moderate-to-severe asthma (GINA Steps 4 & 5) | Fevipiprant 150 mg or 450 mg | 52 weeks | Did not meet the clinically relevant threshold for reduction in the rate of moderate-to-severe exacerbations[12] |
Experimental Protocols
This compound Clinical Trials
-
Trial 1 (NCT01092148): This multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group study enrolled symptomatic, steroid-naïve adult patients with asthma.[13] Participants were randomized to receive this compound (50, 200, or 400 mg twice daily), fluticasone propionate (220 µg twice daily), or a matching placebo for 6 weeks. The primary endpoint was the change from baseline in trough forced expiratory volume in 1 second (FEV1) percent predicted.[5][13]
-
Trial 2 (NCT01103349): This study of similar design to Trial 1 enrolled adult patients with asthma who were symptomatic despite receiving inhaled fluticasone propionate (88 µg twice daily).[13] Treatment arms consisted of this compound 400 mg twice daily, montelukast 10 mg once daily, or matching placebos for 6 weeks. The primary endpoint was also the change from baseline in trough FEV1 percent predicted.[5][13]
-
Phase IIa Crossover Trial: This was a 12-week, randomized, double-blind, three-period, four-treatment, incomplete block crossover trial. It included adult patients with symptomatic asthma receiving fluticasone propionate (44 µg, two inhalations twice daily).[4][6] Patients received this compound as a single 400 mg dose in the morning or evening, 200 mg twice daily, or placebo. The primary endpoint was the change from baseline in trough FEV1 percentage predicted after 4 weeks.[6]
OC000459 Clinical Trial
-
A double-blind, parallel-group trial was conducted in steroid-free adult subjects with moderate persistent asthma.[7][8] Patients were randomized to receive oral OC000459 200 mg twice daily or a placebo for 28 days. The primary endpoint was the change from baseline in pre-bronchodilator FEV1. Sputum differential eosinophil count was assessed to measure eosinophilic airway inflammation.[7][8]
Fevipiprant Clinical Trials
-
A study published in The Lancet Respiratory Medicine involved 61 patients with persistent, moderate-to-severe asthma and an elevated sputum eosinophil count (at least 2%).[10] Participants were randomized to receive fevipiprant 225 mg twice a day or a placebo for 12 weeks, in addition to their existing medication. The primary goal was to assess the change in sputum eosinophil percentage.[10][11]
-
The LUSTER-1 (NCT02555683) and LUSTER-2 (NCT02563067) were 52-week, replicate Phase III studies in patients with moderate-to-severe asthma inadequately controlled with inhaled corticosteroids and at least one other controller medication.[12] The primary endpoint was the reduction in the annual rate of moderate-to-severe exacerbations.[12]
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound is derived from its antagonism of the CRTH2 receptor, a critical component of the type 2 inflammatory response. The following diagrams illustrate the PGD2/CRTH2 signaling pathway and a typical clinical trial workflow for evaluating a CRTH2 antagonist.
Caption: PGD2/CRTH2 Signaling Pathway in Allergic Inflammation.
Caption: Generalized Clinical Trial Workflow for a CRTH2 Antagonist.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study of BI 671800, a CRTH2 antagonist, as add-on th...: Ingenta Connect [ingentaconnect.com]
- 5. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. pharmatimes.com [pharmatimes.com]
- 12. novartis.com [novartis.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Navigating the Disposal of BI-671800: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like BI-671800 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a framework for its proper disposal based on general best practices for non-hazardous pharmaceutical waste.
Important Disclaimer: The following procedures are based on general guidelines for the disposal of non-hazardous research compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations.
Core Disposal Principles
The primary objective in disposing of any chemical waste is to minimize environmental impact and ensure the safety of all personnel. For compounds like this compound, where specific hazard data is limited, a conservative approach is recommended. The recommended best practice for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[1][2][3] This method effectively destroys the active compound, preventing its release into the environment.
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is essential for safety and compliance. The following steps outline a general procedure for the disposal of this compound from a research laboratory setting.
-
Segregation: Properly segregate waste containing this compound from other waste streams. It is crucial to keep it separate from hazardous chemical waste, sharps, and infectious waste.[2][3]
-
Containerization: Use appropriate, clearly labeled, and sealed containers for waste collection. These containers should be puncture-proof and leak-resistant.[2] Label the container with "Non-Hazardous Pharmaceutical Waste" and include the name of the compound (this compound).
-
Collection of Solid Waste:
-
Unused Compound: Collect any remaining solid this compound in its original vial or a suitable, tightly sealed container.
-
Contaminated Materials: Items such as gloves, bench paper, and pipette tips contaminated with this compound should be placed in a designated, lined waste container.
-
-
Collection of Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound should be collected in a clearly labeled, leak-proof container designated for non-hazardous pharmaceutical liquid waste.
-
Aqueous Solutions: Dilute aqueous solutions from experiments should also be collected for disposal and not poured down the drain unless explicitly permitted by your institution's EHS office.[1]
-
-
Storage: Store the sealed waste containers in a secure, designated area within the laboratory, away from incompatible materials, until collection by your institution's waste management service.
-
Disposal: Arrange for the disposal of the collected waste through your institution's certified waste management vendor. Ensure the vendor is equipped to handle non-hazardous pharmaceutical waste, preferably through incineration.[1][3]
Key Disposal Considerations
For quick reference, the following table summarizes the essential logistical information for the proper disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Hazardous Pharmaceutical Waste | In the absence of specific hazard data, treat as a standard research compound. |
| Primary Disposal Method | Incineration | Ensures complete destruction of the active pharmaceutical ingredient.[1][3] |
| Waste Segregation | Separate from hazardous, infectious, and general waste. | Prevents cross-contamination and ensures proper handling.[2][3] |
| Solid Waste Container | Labeled, sealed, puncture-resistant container. | Ensures safe containment and clear identification of waste. |
| Liquid Waste Container | Labeled, sealed, leak-proof container. | Prevents spills and environmental release. |
| Drain Disposal | Not Recommended | Wastewater treatment facilities are often not equipped to remove such compounds.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By following these general guidelines and, most importantly, the specific procedures established by your institution, you can ensure the safe and environmentally responsible disposal of this compound and other research compounds.
References
Navigating the Safe Handling of BI-671800: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds like BI-671800 is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and ensure the integrity of your research.
As a potent and specific antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), this compound is a valuable tool in asthma and allergy research.[1][2] While clinical trials have generally found this compound and other CRTH2 antagonists to be well-tolerated in human subjects, it is crucial to note that a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for laboratory handling is not publicly available.[3][4][5] Therefore, it is imperative to treat this compound as a compound with unknown toxicity and handle it with the utmost care, adhering to the principles of good laboratory practice.
Essential Safety and Handling Precautions
Given the absence of a specific SDS, the following personal protective equipment (PPE) and handling procedures are recommended based on general best practices for handling potent, powdered research compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure via inhalation, ingestion, and dermal contact.
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended when handling the powdered form of this compound to prevent inhalation of fine particles.
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against accidental splashes when preparing solutions.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A disposable lab coat or gown should be worn over personal clothing. Ensure it has a solid front and long sleeves.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory.
Engineering Controls
-
Ventilation: All handling of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Work Area: Establish a designated area for weighing and handling this compound to prevent cross-contamination of the laboratory.
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is critical for the safe management of this compound in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound should be stored in a clearly labeled, sealed container.
Preparation of Stock Solutions
This compound is soluble in DMSO at 100 mg/mL but is insoluble in water and ethanol.[1]
-
Pre-weighing: If possible, order pre-weighed amounts of the compound to avoid handling the powder.
-
Weighing: If weighing is necessary, perform this task in a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Solubilization: Add the desired volume of DMSO to the this compound powder in a sealed container. Gently vortex or sonicate until the compound is fully dissolved.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Alert: Inform your laboratory supervisor and safety officer.
-
Containment: For small spills, cover with an absorbent material suitable for organic solvents.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleanup materials should be treated as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Quantitative Data
Due to the limited publicly available information, a comprehensive table of physical and chemical properties cannot be provided. However, the following key data has been identified:
| Property | Value | Source |
| Molecular Weight | 501.50 g/mol | [1] |
| Solubility | DMSO: 100 mg/mLWater: InsolubleEthanol: Insoluble | [1] |
Experimental Protocols: General Guidance
In Vitro Studies
-
Cell-based assays: this compound has been shown to be a potent antagonist of the CRTH2 receptor with IC50 values in the low nanomolar range.[1] Researchers can design cell-based assays using cell lines or primary cells expressing the CRTH2 receptor to investigate its mechanism of action.
-
Solvent considerations: Given its insolubility in aqueous solutions, stock solutions of this compound in DMSO must be diluted in appropriate cell culture media. It is crucial to include a vehicle control (DMSO) in all experiments to account for any solvent effects.
In Vivo Studies
-
Animal models: The literature on CRTH2 antagonists suggests that animal models of allergic inflammation, such as ovalbumin-induced asthma models, are relevant for studying the efficacy of this compound.
-
Formulation and Dosing: The insolubility of this compound in water presents a challenge for in vivo administration. Researchers will need to develop a suitable vehicle for oral or other routes of administration. Clinical trials have explored oral administration of this compound in various doses.[3][6][7]
Visualizing the Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.
By adhering to these guidelines, researchers can create a safe and efficient environment for handling this compound, enabling the advancement of scientific knowledge while prioritizing personal and environmental safety.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel CRTH2 Antagonist BI 1021958 at Single Oral Doses in Healthy Men and Multiple Oral Doses in Men and Women With Well-Controlled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
